Rezafungin acetate
Description
This compound is the acetate form of rezafungin, a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.
Structure
2D Structure
Properties
Molecular Formula |
C65H88N8O19 |
|---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
2-[[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1 |
InChI Key |
MXMWJAPNUIKPGF-YOFVRWEXSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Rezafungin Acetate on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rezafungin, a next-generation echinocandin, exerts its potent antifungal activity by disrupting the integrity of the fungal cell wall. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of rezafungin acetate. It details the targeted inhibition of the essential enzyme (1,3)-β-D-glucan synthase, the consequent depletion of the structural polymer β-glucan, and the downstream effects on fungal cell viability. This document synthesizes quantitative data on rezafungin's efficacy, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved in its mechanism of action.
Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
Rezafungin's primary mode of action is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[1][2][3][4][5] This enzyme is responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer that provides rigidity and osmotic stability to the fungal cell wall. Mammalian cells lack this enzyme, making it an ideal and specific target for antifungal therapy.
The (1,3)-β-D-glucan synthase complex is a transmembrane protein assembly, with its catalytic subunit, Fks1p, being the direct target of echinocandins, including rezafungin. By binding to Fks1p, rezafungin disrupts the polymerization of UDP-glucose into linear chains of (1,3)-β-D-glucan. This inhibition leads to a rapid depletion of β-glucan in the cell wall, compromising its structural integrity. The weakened cell wall is unable to withstand internal osmotic pressure, resulting in cell lysis and, consequently, fungal cell death. This fungicidal activity is particularly pronounced against most Candida species.
In filamentous fungi like Aspergillus, the effect of echinocandins is most prominent at the apical tips of the hyphae, where active cell growth and wall remodeling occur.
Quantitative Data on Rezafungin's Antifungal Activity
Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Rezafungin Against Candida Species
| Candida Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| C. albicans | 0.03 | 0.06 | |
| C. glabrata | 0.06 | 0.12 | |
| C. tropicalis | 0.03 | 0.06 | |
| C. parapsilosis | 1 | 2 | |
| C. krusei | 0.03 | 0.06 | |
| C. dubliniensis | 0.06 | 0.12 | |
| C. auris | 0.25 | - | |
| C. guilliermondii | 1 | 1 | |
| C. kefyr | 0.03 | 0.06 | |
| C. lusitaniae | 0.25 | - |
Table 2: In Vitro Activity of Rezafungin Against Aspergillus Species
| Aspergillus Species | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference(s) |
| A. fumigatus | 0.03 | 0.125 | |
| A. flavus | ≤0.015 | 0.03 | |
| A. niger | - | - | |
| A. terreus | - | - |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphae as observed microscopically.
While specific IC₅₀ values for rezafungin's inhibition of purified (1,3)-β-D-glucan synthase are not extensively published in publicly available literature, one study noted that both rezafungin and micafungin inhibited wild-type C. albicans enzyme complexes at very low concentrations (around 15 ng/mL). Notably, rezafungin was a more potent inhibitor of mutant enzyme complexes with Fks1p F641S substitutions compared to micafungin, showing a 24-fold increase in IC₅₀ versus a 100-fold increase for micafungin when compared to the wild-type enzyme.
Experimental Protocols
(1,3)-β-D-Glucan Synthase Activity Assay (Aniline Blue Method)
This assay quantifies the activity of (1,3)-β-D-glucan synthase by measuring the amount of glucan produced, which specifically binds to the fluorescent dye aniline blue.
Materials:
-
Fungal cell culture
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
Glass beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM GTPγS, 0.5% BSA)
-
UDP-glucose (substrate)
-
This compound (or other inhibitors)
-
1 M NaOH
-
Aniline blue solution (e.g., 0.03% in 1 M glycine-NaOH buffer, pH 9.5)
-
Fluorometer
Procedure:
-
Enzyme Preparation: a. Harvest fungal cells from culture by centrifugation. b. Resuspend the cell pellet in extraction buffer. c. Lyse the cells by mechanical disruption (e.g., bead beating). d. Centrifuge the lysate at a low speed to remove cell debris, then at a high speed to pellet the microsomal fraction containing the membrane-bound glucan synthase. e. Resuspend the microsomal pellet in a suitable buffer.
-
Enzyme Assay: a. In a microplate, combine the assay buffer, the prepared enzyme fraction, and varying concentrations of this compound. Include a no-drug control. b. Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C. c. Initiate the reaction by adding UDP-glucose. d. Incubate for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding 1 M NaOH.
-
Glucan Quantification: a. Add the aniline blue solution to each well. b. Incubate in the dark for 30 minutes at room temperature. c. Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the aniline blue-glucan complex (e.g., excitation ~400 nm, emission ~460 nm).
-
Data Analysis: a. Calculate the percentage of inhibition of glucan synthase activity for each rezafungin concentration compared to the no-drug control. b. Determine the IC₅₀ value, the concentration of rezafungin that inhibits 50% of the enzyme's activity.
Fungal Cell Wall Integrity Assay (Calcofluor White Staining)
Calcofluor White is a fluorescent dye that binds to chitin and cellulose in the fungal cell wall. Increased staining can indicate a compensatory mechanism in response to cell wall stress, while altered staining patterns can reveal structural defects.
Materials:
-
Fungal cell culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calcofluor White M2R solution (e.g., 1 mg/mL in water)
-
10% Potassium Hydroxide (KOH) (optional, for clearing cellular contents)
-
Fluorescence microscope with a DAPI or UV filter set
Procedure:
-
Fungal Culture and Treatment: a. Grow the fungal cells in a suitable liquid medium to the desired growth phase (e.g., logarithmic phase). b. Treat the fungal cultures with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include an untreated control.
-
Staining: a. Harvest the fungal cells by centrifugation and wash them with PBS. b. Resuspend the cells in PBS. c. Add Calcofluor White solution to a final concentration of 10-25 µg/mL. d. (Optional) Add a drop of 10% KOH to the cell suspension on the microscope slide to enhance visualization. e. Incubate for 5-10 minutes at room temperature in the dark.
-
Microscopy: a. Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. b. Observe the cells under a fluorescence microscope using a DAPI or UV filter. Fungal cell walls will fluoresce bright blue-white.
-
Analysis: a. Examine for changes in fluorescence intensity and localization. Increased or aberrant staining patterns in rezafungin-treated cells compared to the control can indicate cell wall stress and remodeling.
Signaling Pathways and Experimental Workflows
Cell Wall Integrity (CWI) Signaling Pathway
Inhibition of (1,3)-β-D-glucan synthesis by rezafungin induces significant stress on the fungal cell wall. This stress activates a compensatory response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to remodel the cell wall to maintain cellular integrity. A key outcome of CWI pathway activation in response to echinocandins is the increased synthesis of chitin, another structural polysaccharide in the fungal cell wall. This serves as a "salvage mechanism" to reinforce the weakened cell wall. The calcineurin and High Osmolarity Glycerol (HOG) pathways are also implicated in this stress response.
Experimental Workflow for Evaluating Rezafungin's Mechanism of Action
A typical experimental workflow to elucidate the mechanism of action of rezafungin on the fungal cell wall involves a series of in vitro assays progressing from whole-cell activity to specific enzyme inhibition and cellular responses.
Conclusion
This compound's mechanism of action is centered on the potent and specific inhibition of (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall biosynthesis. This targeted disruption leads to a cascade of events, culminating in the loss of cell wall integrity and fungal cell death. Its efficacy against a wide range of clinically relevant fungi, including some resistant strains, underscores its importance in the antifungal armamentarium. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and understanding of this important class of antifungal agents.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rezafungin-Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aucklandia lappa Causes Cell Wall Damage in Candida albicans by Reducing Chitin and (1,3)-β-D-Glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cidara.com [cidara.com]
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Rezafungin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezafungin acetate, a novel echinocandin antifungal agent, represents a significant advancement in the treatment of invasive fungal infections. Its unique chemical structure, characterized by a modified side chain, confers enhanced stability and pharmacokinetic properties compared to earlier-generation echinocandins. This technical guide provides a comprehensive overview of the semi-synthetic manufacturing process of this compound, detailing the key transformations from the fermentation-derived precursor, echinocandin B, to the final active pharmaceutical ingredient. Furthermore, this document elucidates the intricate chemical structure of this compound and outlines its mechanism of action as a potent inhibitor of fungal β-(1,3)-D-glucan synthase. Detailed experimental protocols for the synthesis of key intermediates and the final product are provided, alongside a summary of its physicochemical properties and a discussion of its structure-activity relationship. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and infectious disease research.
Introduction
Invasive fungal infections pose a significant and growing threat to public health, particularly in immunocompromised patient populations. The echinocandin class of antifungal drugs has emerged as a cornerstone of therapy for these infections, owing to their potent and specific inhibition of fungal cell wall biosynthesis. This compound (formerly CD101) is a next-generation echinocandin with a distinguished profile of high stability and a long half-life, allowing for once-weekly intravenous administration. This attribute offers a considerable advantage in both inpatient and outpatient settings. This document provides a detailed exploration of the synthesis and chemical architecture of this compound.
Chemical Structure
Rezafungin is a semi-synthetic lipopeptide belonging to the echinocandin class. The core structure is a cyclic hexapeptide, which is N-acylated with a 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carbonyl side chain. A key structural modification that distinguishes Rezafungin from its precursor, anidulafungin, is the presence of a choline moiety attached to the C5 position of the ornithine residue via an ether linkage. This modification is crucial for the enhanced chemical stability of the molecule.
The chemical formula for Rezafungin cation is C63H85N8O17^+^, and its molecular weight is 1226.39 g/mol . The acetate salt has the chemical formula C65H88N8O19 and a molecular weight of 1285.44 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C |
| Molecular Weight | 1285.44 g/mol |
| Appearance | White to off-white powder |
| Solubility | Freely soluble in water, soluble in methanol, and sparingly soluble in ethanol. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the fermentation of the fungus Aspergillus nidulans to produce the natural product echinocandin B. This is followed by enzymatic deacylation, chemical synthesis of a bespoke side chain, coupling of the side chain to the echinocandin nucleus to form anidulafungin, and a final chemical modification to yield Rezafungin.
Caption: Overall workflow for the semi-synthesis of this compound.
Step 1: Production of Echinocandin B via Fermentation
While a detailed, publicly available protocol for the industrial-scale fermentation of Aspergillus nidulans for echinocandin B production is proprietary, the general principles are outlined in scientific literature. The process involves culturing a high-yielding strain of Aspergillus nidulans in a suitable fermentation medium under controlled conditions.
Experimental Protocol (General Principles):
-
Inoculum Preparation: A seed culture of Aspergillus nidulans is prepared by inoculating a suitable agar medium and incubating until sufficient sporulation is observed. The spores are then used to inoculate a liquid seed medium.
-
Fermentation: The production fermentation is carried out in a large-scale bioreactor. The fermentation medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts. The fermentation is conducted at a controlled temperature (around 25-30 °C) and pH, with continuous aeration and agitation to ensure optimal growth and product formation.
-
Extraction and Purification: After an appropriate fermentation period (typically several days), the mycelial biomass is separated from the fermentation broth by filtration or centrifugation. Echinocandin B is then extracted from the mycelium using an organic solvent (e.g., methanol, acetone). The crude extract is concentrated and purified using chromatographic techniques, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC), to yield purified echinocandin B.
Step 2: Enzymatic Deacylation of Echinocandin B
The linoleoyl side chain of echinocandin B is selectively removed by an enzymatic reaction to yield the echinocandin B nucleus. This reaction is typically catalyzed by a deacylase enzyme produced by microorganisms such as Actinoplanes utahensis or Streptomyces species.[1]
Experimental Protocol (General Principles):
-
Enzyme Production: The deacylase-producing microorganism is cultured in a suitable medium to induce enzyme expression. The enzyme may be used as a whole-cell catalyst or extracted and purified.
-
Deacylation Reaction: Purified echinocandin B is dissolved in a suitable buffer system. The deacylase enzyme (either as whole cells or a purified preparation) is added to the solution. The reaction mixture is incubated at a controlled temperature and pH (e.g., pH 7.0, 26 °C) with gentle agitation.[1]
-
Work-up and Purification: The reaction is monitored by HPLC until completion. Upon completion, the enzyme is removed by filtration or centrifugation. The echinocandin B nucleus is then purified from the reaction mixture, typically by crystallization or chromatography.
Step 3: Synthesis of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid
This key side chain is synthesized through a multi-step chemical process. A representative procedure is the Suzuki coupling reaction.[2]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, 20.1 g of 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid, 13.1 g of sodium carbonate, and 21.4 g of 4-n-pentyloxyphenylboronic acid glycol ester are added to 260 g of dimethyl sulfoxide (DMSO).[2]
-
Catalysis: 160 mg of PdCl
2(PPh3)2is added as a catalyst.[2] -
Reaction Conditions: The reaction mixture is heated to 100-110 °C and maintained at this temperature for 2 hours.
-
Work-up: Upon completion, the mixture is cooled to 40 °C and filtered. The collected solid is washed with DMSO. The resulting solid is suspended in 100 mL of water and heated to 80 °C. 47 g of 37% sulfuric acid is slowly added dropwise over 1 hour. The reaction is stirred at 80 °C for an additional 30 minutes, then cooled to 40 °C and filtered.
-
Purification: The solid is dried and crystallized from dimethylacetamide to yield 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.
Table 2: Quantitative Data for the Synthesis of the Terphenyl Side Chain
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield | Purity |
| 4'-iodo-[1,1'-biphenyl]-4-carboxylic acid | 324.12 | 20.1 g | - | - |
| 4-n-pentyloxyphenylboronic acid glycol ester | - | 21.4 g | - | - |
| 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid | 360.45 | 18 g | 81% | >99% |
Step 4: Synthesis of Anidulafungin
The echinocandin B nucleus is chemically coupled with the synthesized terphenyl carboxylic acid to form anidulafungin. This is typically achieved by activating the carboxylic acid, for example, by forming an active ester, followed by reaction with the primary amine of the echinocandin B nucleus.
Experimental Protocol (General Principles):
-
Activation of the Carboxylic Acid: The 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is converted to a more reactive species, such as an acid chloride or an active ester (e.g., with N-hydroxysuccinimide or a substituted phenol).
-
Coupling Reaction: The echinocandin B nucleus is dissolved in a suitable aprotic solvent (e.g., dimethylformamide). The activated terphenyl derivative is added to the solution, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize any acid generated during the reaction. The reaction is stirred at room temperature until completion, as monitored by HPLC.
-
Purification: The crude anidulafungin is purified by preparative reversed-phase HPLC to yield the pure product.
Step 5: Conversion of Anidulafungin to this compound
The final step in the synthesis involves the selective attachment of the choline-containing side chain to the hemiaminal hydroxyl group of anidulafungin. A patented procedure involves the formation of a boronate ester to protect the vicinal diols, followed by reaction with a choline derivative and subsequent deprotection and salt formation.
Experimental Protocol (Based on Patented Synthesis):
-
Boronate Ester Formation: Anidulafungin is reacted with a boronic acid, such as 3,4-dimethoxyphenylboronic acid, in an appropriate solvent (e.g., THF) with azeotropic removal of water to form the corresponding boronate ester, protecting the vicinal diol.
-
Choline Side Chain Attachment: The boronate ester of anidulafungin is then reacted with a choline salt, such as choline chloride, in the presence of an acid (e.g., trifluoroacetic acid) and a dehydrating agent (e.g., trifluoroacetic anhydride) in a solvent like acetonitrile. This results in the formation of the choline ether at the hemiaminal position.
-
Deprotection and Salt Formation: The reaction is worked up by adding ammonium acetate and ammonium hydroxide to quench the reaction and hydrolyze the boronate ester.
-
Purification: The crude Rezafungin is purified by ion-exchange chromatography to remove the boronic acid byproduct, followed by preparative reversed-phase HPLC. The purified Rezafungin is then converted to its acetate salt by treatment with acetic acid and lyophilized to obtain the final product as a stable powder.
Table 3: Purity and Yield Data for the Final Synthetic Step
| Product | Purity | Diastereomeric Ratio (α:β) | Yield |
| Rezafungin | 98.49% | 95:5 | 76.8% (crude) |
Mechanism of Action
Rezafungin, like other echinocandins, exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells.
Caption: Mechanism of action of Rezafungin.
The inhibition of β-(1,3)-D-glucan synthase leads to a depletion of this vital polymer in the fungal cell wall. This disruption of cell wall integrity results in osmotic instability, making the fungal cell susceptible to lysis and ultimately leading to cell death. This fungicidal activity is particularly effective against Candida species.
Conclusion
This compound is a promising new antifungal agent with a unique chemical structure that translates to a favorable pharmacokinetic profile. Its semi-synthetic manufacturing process, originating from a natural product, involves a combination of fermentation, enzymatic transformation, and chemical synthesis. The detailed understanding of its synthesis and chemical structure provided in this guide is essential for researchers and professionals working on the development of new antifungal therapies and for those seeking a deeper knowledge of this important new drug. The provided experimental outlines offer a foundation for laboratory-scale synthesis and further investigation into the chemistry of this potent antifungal compound.
References
The Discovery and Development of Rezafungin Acetate: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1][2][3] Developed as a derivative of anidulafungin, its structural modifications confer enhanced stability and a significantly prolonged half-life, allowing for a convenient once-weekly intravenous dosing regimen.[4][5] This attribute addresses a key limitation of earlier echinocandins, which require daily administration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of rezafungin acetate, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Chemical Synthesis
Rezafungin was developed to improve upon the properties of existing echinocandins. It is a semi-synthetic lipopeptide derived from a fermentation product of Aspergillus nidulans. The key structural modification that distinguishes rezafungin from its parent molecule, anidulafungin, is the substitution at the C5 ornithine residue with a choline aminal ether. This chemical alteration enhances its stability and is responsible for its extended pharmacokinetic profile.
Chemical Synthesis Overview
The synthesis of rezafungin is a multi-step process that can be achieved through various routes. One common approach involves the modification of the anidulafungin molecule. The synthesis generally involves the coupling of the core cyclic peptide with the choline side chain.
Mechanism of Action
Like other echinocandins, rezafungin's antifungal activity stems from its potent and specific inhibition of the 1,3-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme, which accounts for the selective toxicity of rezafungin against fungal pathogens. By inhibiting this enzyme, rezafungin disrupts the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. Its activity has been shown to be comparable to other echinocandins.
In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal isolates.
Table 1: In Vitro Activity of Rezafungin against Candida Species
| Candida Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| C. albicans | 0.03 | 0.06 | ≤0.015 - 2 |
| C. glabrata | 0.06 | 0.06 | ≤0.015 - >8 |
| C. parapsilosis | 1 | 2 | 0.06 - 8 |
| C. tropicalis | 0.03 | 0.06 | ≤0.015 - 0.5 |
| C. krusei | 0.03 | 0.03 | ≤0.015 - 0.25 |
| C. auris | 0.5 | 0.5 | 0.03 - 4 |
| C. dubliniensis | 0.06 | 0.12 | 0.015 - 0.25 |
| C. guilliermondii | 1 | 1 | 0.06 - 4 |
| C. kefyr | 0.03 | 0.06 | N/A |
| C. pelliculosa | 0.015 | 0.03 | N/A |
| Data compiled from multiple sources. |
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species
| Aspergillus Species | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | MEC Range (mg/L) |
| A. fumigatus | 0.03 | 0.125 | ≤0.015 - 2 |
| A. flavus | N/A | N/A | ≤0.008 - 0.06 |
| A. niger | N/A | N/A | ≤0.008 - 0.06 |
| A. terreus | N/A | N/A | ≤0.008 - 0.06 |
| A. lentulus | N/A | N/A | ≤0.015 - 0.06 |
| A. calidoustus | N/A | N/A | ≤0.015 - 0.25 |
| MEC: Minimum Effective Concentration. Data compiled from multiple sources. |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of rezafungin is determined using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.
CLSI M27 Broth Microdilution Method Protocol:
-
Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
-
Drug Dilution: Rezafungin is serially diluted in the RPMI medium to achieve a range of final concentrations in the microtiter plate wells.
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Plate Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C.
-
Endpoint Reading: For Candida species, the MIC is determined after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. For Aspergillus species, the minimum effective concentration (MEC) is read after 24-48 hours as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | 1631754-41-0 | FH172568 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
Rezafungin Acetate: A Technical Guide to Foundational Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][2] As a semi-synthetic derivative of anidulafungin, rezafungin targets a fundamental process in fungal cell biology, making it a critical area of study for addressing invasive fungal infections.[3][4] This technical guide provides an in-depth overview of the foundational research applications of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Rezafungin, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[5] This enzyme is integral to the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell lysis. The catalytic subunit of this enzyme complex is encoded by the FKS genes, and mutations in these genes, particularly in "hot spot" regions, are the primary mechanism of echinocandin resistance.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of this compound.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. Its activity is comparable to other echinocandins.
Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals Against Candida Species
| Candida Species | Rezafungin MIC₉₀ (µg/mL) | Anidulafungin MIC₉₀ (µg/mL) | Caspofungin MIC₉₀ (µg/mL) | Micafungin MIC₉₀ (µg/mL) |
| C. albicans | 0.06 | 0.03 | 0.03 | 0.03 |
| C. glabrata | 0.12 | 0.12 | 0.06 | 0.03 |
| C. tropicalis | 0.06 | 0.06 | 0.06 | - |
| C. krusei | 0.06 | 0.12 | 0.25 | - |
| C. parapsilosis | 2 | 2 | 0.5 | - |
| C. kefyr | 0.12 | 0.06 | 0.5 | - |
| C. lusitaniae | 0.25 | 0.06 | 1 | - |
| C. guilliermondii | 1 | 2 | 1 | - |
| C. dubliniensis | 0.06 | 0.03 | 0.25 | - |
| C. auris | 0.25 | 0.25 | 1 | - |
Data compiled from multiple sources. MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Preclinical Pharmacokinetics
Animal studies have been crucial in defining the pharmacokinetic profile of rezafungin, highlighting its extended half-life compared to other echinocandins.
Table 2: Single-Dose Pharmacokinetic Parameters of Rezafungin in Animal Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Half-life (h) |
| Immunocompetent Mouse (IP) | 10 | 23.1 | 736 (0-48h) | 29.8 |
| Immunocompetent Mouse (IP) | 20 | 43.3 | 1250 (0-48h) | - |
| Immunocompetent Mouse (IP) | 40 | 82.3 | 2380 (0-48h) | - |
| Immunocompetent Mouse (IP) | 60 | 95.8 | 3300 (0-48h) | 52.0 |
| Beagle Dog (IV) | - | - | - | 53.1 |
Data from studies in immunocompetent mice and beagle dogs.
In Vivo Efficacy
Rezafungin has demonstrated significant efficacy in various animal models of invasive fungal infections, including those caused by azole-resistant strains.
Table 3: Efficacy of Rezafungin in a Neutropenic Mouse Model of Disseminated Candidiasis
| Candida albicans Strain | Treatment | Fungal Burden (log₁₀ CFU/g kidney ± SD) |
| Azole-Resistant | Vehicle Control | 6.0 - 6.5 |
| Azole-Resistant | Rezafungin | Significantly Reduced |
Qualitative summary based on reported in vivo studies.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: CLSI Broth Microdilution Method (M27-A3)
This method is the standardized reference for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.
Methodology:
-
Antifungal Agent Preparation: Rezafungin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Microdilution Plate Inoculation: 100 µL of the standardized inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.
References
Rezafungin Acetate: A Comprehensive Analysis of its In Vitro Activity Against Candida Species
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Rezafungin acetate is a novel, next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] As a member of the echinocandin class, its mechanism of action involves the potent and specific inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[3][4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent fungicidal activity against most Candida species. This technical guide provides an in-depth overview of the in vitro spectrum of activity of this compound against a broad range of clinically relevant Candida species, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.
Mechanism of Action
Rezafungin, like other echinocandins, targets the fungal-specific enzyme 1,3-β-D-glucan synthase. This enzyme is a critical component in the formation of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. By noncompetitively inhibiting this enzyme, rezafungin disrupts the integrity of the cell wall, leading to cell lysis and death. This targeted action results in concentration-dependent fungicidal activity against the majority of Candida species.
In Vitro Spectrum of Activity
Rezafungin has demonstrated potent in vitro activity against a wide array of Candida species, including both common and rare isolates. Its efficacy extends to azole-resistant strains, highlighting its potential role in treating challenging infections. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative perspective on its spectrum of activity.
Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals against Common Candida Species
| Candida Species (n) | Rezafungin MIC90 (mg/L) | Anidulafungin MIC90 (mg/L) | Caspofungin MIC90 (mg/L) | Micafungin MIC90 (mg/L) |
| C. albicans (125) | 0.06 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |
| C. glabrata (81) | 0.12 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |
| C. tropicalis (51) | 0.06 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |
| C. parapsilosis sensu stricto (59) | 2 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |
| C. krusei (53) | 0.12 | Similar to Rezafungin | 0.25-2 | Similar to Rezafungin |
Data compiled from a study utilizing CLSI broth microdilution methodology.
Table 2: In Vitro Activity of Rezafungin against Less Common and Rare Candida Species
| Candida Species (n) | Rezafungin MIC50 (mg/L) | Rezafungin MIC90 (mg/L) |
| C. auris (19) | - | 0.25 |
| C. dubliniensis (22) | - | 0.06 |
| C. fabianii (15) | - | 0.12 |
| C. guilliermondii (27) | 1 | 1 |
| C. inconspicua (41) | - | 0.06 |
| C. kefyr (52) | 0.03 | 0.06 |
| C. lusitaniae (46) | - | 0.25 |
| C. metapsilosis (15) | 0.12 | 0.5 |
| C. orthopsilosis (15) | 0.5 | 1 |
| C. pelliculosa (N/A) | 0.015 | 0.03 |
| C. pulcherrima (10) | - | 0.06 |
| C. sojae (10) | - | 0.06 |
Data compiled from multiple studies using CLSI broth microdilution methods.
Table 3: Geometric Mean (GM) MICs of Rezafungin and Comparators against Common Candida Species from a Surveillance Study in China
| Candida Species | Rezafungin GM MIC (μg/mL) | Anidulafungin GM MIC (μg/mL) | Caspofungin GM MIC (μg/mL) |
| C. albicans | 0.095 | 0.068 | 0.069 |
| C. glabrata | N/A | N/A | N/A |
| C. parapsilosis | N/A | N/A | N/A |
| C. tropicalis | N/A | N/A | N/A |
| C. krusei | N/A | N/A | N/A |
Data from a study using the broth microdilution (BMD) method.
Experimental Protocols
The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methodologies as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27-A4)
The CLSI M27-A4 document provides a reference method for antifungal susceptibility testing of yeasts. The general workflow is as follows:
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is then further diluted in RPMI 1640 medium.
-
Antifungal Agent Preparation: Rezafungin and comparator drugs are serially diluted in the test medium (RPMI 1640) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized yeast suspension, resulting in a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Clinical Efficacy and Development
Clinical trials have substantiated the in vitro activity of rezafungin. The Phase 2 STRIVE and Phase 3 ReSTORE trials demonstrated that once-weekly rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis. A pooled analysis of these trials showed comparable day 30 all-cause mortality rates between the rezafungin and caspofungin groups. Furthermore, mycological eradication by day 5 was observed in 73% of patients treated with rezafungin compared to 65% in the caspofungin group. These findings supported the approval of rezafungin for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.
Resistance Mechanisms
As with other echinocandins, reduced susceptibility to rezafungin is associated with specific mutations in the FKS genes, which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. While rezafungin demonstrates activity against a broad range of wild-type Candida isolates, strains harboring FKS mutations may exhibit elevated MIC values.
Conclusion
This compound represents a significant advancement in the treatment of invasive Candida infections. Its potent and broad-spectrum in vitro activity, coupled with a favorable pharmacokinetic profile that allows for once-weekly dosing, offers a valuable therapeutic option for clinicians. The comprehensive data presented in this guide underscore its efficacy against a wide range of Candida species, including those resistant to other antifungal classes. Continued surveillance and research will be crucial to further delineate its role in the clinical management of invasive candidiasis.
References
In Vitro Fungicidal Activity of Rezafungin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro fungicidal activity of rezafungin acetate, a novel, long-acting echinocandin antifungal agent. This compound has demonstrated potent activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. This document consolidates key quantitative data, details experimental methodologies, and presents visual workflows to support further research and development in the field of antifungal therapeutics.
Mechanism of Action
This compound, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[1][2] Its primary mechanism of action is the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent against Candida species.
dot
Caption: Mechanism of action of this compound.
In Vitro Susceptibility Data
The in vitro activity of rezafungin has been extensively evaluated against a global collection of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) data for rezafungin against various Candida and Aspergillus species.
Table 1: In Vitro Activity of Rezafungin against Candida Species
| Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Candida albicans | 316 | 0.03 | 0.06 | |
| Candida glabrata | 162 | 0.06 | 0.06-0.12 | |
| Candida parapsilosis | 148 | 1 | 2 | |
| Candida tropicalis | 83 | 0.03 | 0.06 | |
| Candida krusei | 53 | 0.03-0.12 | 0.03-0.12 | |
| Candida auris | 19 | 0.25 | 0.25 | |
| Candida dubliniensis | 22 | 0.06 | 0.06-0.12 | |
| Candida guilliermondii | 27 | 1 | 1 | |
| Candida kefyr | 52 | 0.03-0.12 | 0.06-0.12 | |
| Candida lusitaniae | 46 | - | 0.25 | |
| Candida orthopsilosis | 15 | 0.5 | 1 | |
| Candida metapsilosis | 15 | 0.12 | 0.5 | |
| Saccharomyces cerevisiae | 21 | - | 0.5 |
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species
| Species | Number of Isolates | MEC Range (mg/L) | MEC₉₀ (mg/L) | Reference |
| Aspergillus fumigatus | 59 | 0.008-0.06 | 0.015-0.06 | |
| Aspergillus flavus | 12 | 0.008-0.12 | 0.015-0.03 | |
| Aspergillus niger | - | ≤0.008-0.06 | - | |
| Aspergillus terreus | - | ≤0.008-0.06 | - | |
| Aspergillus calidoustus | 11 | - | - | |
| Aspergillus lentulus | 11 | - | - |
Experimental Protocols
The in vitro antifungal activity data for this compound was primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC/MEC Determination
The determination of Minimum Inhibitory Concentrations (MICs) for yeasts and Minimum Effective Concentrations (MECs) for molds follows the guidelines outlined in CLSI documents M27 (for yeasts) and M38-A2 (for molds).
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.
2. Antifungal Agent Preparation:
-
This compound powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted rezafungin.
-
Plates are incubated at 35°C. Incubation times vary depending on the organism: 24-48 hours for Candida species and 24 hours for Aspergillus species for MEC reading.
4. Endpoint Determination:
-
For Candida spp. (MIC): The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well, determined visually or spectrophotometrically.
-
For Aspergillus spp. (MEC): The MEC is the lowest concentration of rezafungin that leads to the growth of small, aberrant, branched hyphae, observed microscopically, as compared to the profuse hyphal growth in the control well.
dot
References
Rezafungin Acetate: A Comprehensive Technical Guide to its Core Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin acetate is a next-generation echinocandin antifungal agent, representing a significant advancement in the treatment of invasive fungal infections.[1][2] Its unique chemical structure, derived from anidulafungin, confers a remarkably long half-life and high stability, permitting a once-weekly intravenous dosing regimen.[3][4][5] This attribute offers a potential paradigm shift in the management of serious fungal diseases, particularly those caused by Candida and Aspergillus species. This technical guide provides an in-depth overview of the basic pharmacological properties of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, spectrum of activity, and resistance profile.
Mechanism of Action
Rezafungin, the active moiety of the prodrug this compound, exerts its antifungal effect by inhibiting the synthesis of 1,3-β-D-glucan, an essential polysaccharide component of the fungal cell wall. This action is achieved through the non-competitive inhibition of the enzyme 1,3-β-D-glucan synthase. The disruption of 1,3-β-D-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. A key advantage of this mechanism is its specificity for fungal cells, as mammalian cells lack a cell wall and the 1,3-β-D-glucan synthase enzyme.
Pharmacokinetics
Rezafungin exhibits a distinct pharmacokinetic profile characterized by a long terminal half-life, which supports its once-weekly dosing schedule.
Absorption and Distribution
Following intravenous administration, this compound is rapidly converted to its active form, rezafungin. The peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) increase in a dose-proportional manner. Rezafungin is highly bound to plasma proteins (approximately 96% to >98% in healthy adults and 87% to 94% in patients) and has a moderate volume of distribution.
Metabolism and Excretion
Rezafungin is not a substrate of cytochrome P450 (CYP) enzymes. Metabolism is minimal and occurs via hydroxylation of the terphenyl, pentyl ether side chain, and O-dealkylation. The primary route of elimination is through fecal excretion, with approximately 74% of the administered dose recovered in feces, mainly as unchanged drug.
Table 1: Population Pharmacokinetic Parameters of Rezafungin in Patients with Candidemia or Invasive Candidiasis
| Parameter | Value (Mean ± SD) |
| Day 1 (400 mg Loading Dose) | |
| Cmax (mcg/mL) | 19.2 ± 6 |
| AUC0-168h (mcgh/mL) | 827 ± 252 |
| Day 15 (200 mg Weekly Dose) | |
| Cmax (mcg/mL) | 11.8 ± 4 |
| AUC0-168h (mcgh/mL) | 667 ± 224 |
| Other Parameters | |
| Volume of Distribution (Vd) (L) | 67 |
| Clearance (CL) (L/h) | 0.35 |
| Terminal Half-life (t1/2) (hours) | 152 |
Source:
Pharmacodynamics
Rezafungin demonstrates concentration-dependent fungicidal activity against most Candida species. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the free-drug area under the curve to the minimum inhibitory concentration (AUC/MIC).
Spectrum of Activity
Rezafungin has a broad spectrum of in vitro activity against a range of fungal pathogens, including common and rare Candida species and Aspergillus species. Notably, it retains activity against some strains with reduced susceptibility to other echinocandins and azoles.
Table 2: In Vitro Activity of Rezafungin Against Candida Species
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | 0.03 | 0.06 |
| Candida glabrata | 0.06 | 0.12 |
| Candida parapsilosis | 1 | 2 |
| Candida tropicalis | 0.03 | 0.06 |
| Candida krusei | 0.03 | 0.06 |
| Candida auris | 0.03 | 0.06 |
| Candida dubliniensis | 0.06 | 0.12 |
Source:
Table 3: In Vitro Activity of Rezafungin Against Aspergillus Species
| Organism | MEC50 (μg/mL) | MEC90 (μg/mL) |
| Aspergillus fumigatus | 0.015 | 0.06 |
| Aspergillus flavus | 0.015 | 0.03 |
Source: (Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC for echinocandins)
Resistance
Resistance to echinocandins, including rezafungin, is primarily associated with mutations in the FKS genes (FKS1 and FKS2), which encode the catalytic subunits of the 1,3-β-D-glucan synthase enzyme. These mutations can lead to reduced susceptibility of the enzyme to the inhibitory action of the drug. The frequency of spontaneous FKS mutations with rezafungin appears to be similar to that of other echinocandins.
Experimental Protocols
In Vitro Susceptibility Testing (CLSI Broth Microdilution Method)
A standardized method for determining the in vitro susceptibility of fungi to antifungal agents is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38-A2 (for filamentous fungi) documents provide reference methods for broth microdilution testing.
Detailed Methodology:
-
Isolate Preparation: Clinical fungal isolates are cultured on appropriate agar plates to ensure purity and viability.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a specific cell density, typically verified by spectrophotometry.
-
Antifungal Dilution: A series of twofold dilutions of rezafungin are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension.
-
Incubation: The inoculated plates are incubated at 35°C for a specified period (e.g., 24-48 hours for Candida and 24 hours for Aspergillus MEC reading).
-
Reading and Interpretation: The minimum inhibitory concentration (MIC) for yeasts is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the control. For molds like Aspergillus, the minimum effective concentration (MEC) is determined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.
Pharmacokinetic Analysis in Clinical Trials
Pharmacokinetic parameters of rezafungin are typically determined in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with invasive fungal infections. Population pharmacokinetic (PK) modeling is a common approach used to analyze the data.
Detailed Methodology:
-
Study Design: Clinical trials such as STRIVE and ReSTORE are designed as randomized, double-blind studies to compare the safety and efficacy of rezafungin with a standard-of-care antifungal like caspofungin.
-
Dosing and Sampling: Subjects receive intravenous infusions of rezafungin, and blood samples are collected at multiple time points before and after dosing.
-
Bioanalysis: Plasma concentrations of rezafungin are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using population pharmacokinetic modeling software (e.g., NONMEM, S-ADAPT). A compartmental model (e.g., a four-compartment model) is often used to describe the distribution and elimination of the drug.
-
Parameter Estimation: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) are estimated from the model.
-
Covariate Analysis: The influence of patient characteristics (covariates) such as age, weight, and renal or hepatic function on the pharmacokinetic parameters is evaluated.
Conclusion
This compound is a promising new antifungal agent with a unique pharmacological profile that sets it apart from other echinocandins. Its potent, broad-spectrum activity, coupled with a long half-life that allows for once-weekly dosing, offers a significant therapeutic advantage in the management of invasive fungal infections. A thorough understanding of its mechanism of action, pharmacokinetics, and in vitro activity is essential for optimizing its clinical use and for guiding future research and development in the field of antifungal therapy.
References
- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 2. Population Pharmacokinetic Analyses for Rezafungin (CD101) Efficacy Using Phase 1 Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cidara.com [cidara.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Rezafungin Acetate: A Technical Guide to a Novel 1,3-β-D-Glucan Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a once-weekly intravenous dosing regimen.[1] It exerts its fungicidal activity by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death.[2][4] Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various Candida and Aspergillus species. Clinical trials have established its non-inferiority to standard-of-care daily echinocandins in the treatment of candidemia and invasive candidiasis, with a comparable safety profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols relevant to its study.
Introduction
Invasive fungal infections (IFIs) pose a significant threat to immunocompromised and critically ill patients. The echinocandin class of antifungals has become a cornerstone of therapy for many of these infections due to their potent activity and favorable safety profile. This compound (formerly CD101) represents a significant advancement in this class, offering a long-acting formulation that addresses some of the limitations of first-generation echinocandins. Its unique chemical structure confers greater stability and a prolonged half-life, making once-weekly administration feasible. This guide serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies related to this compound.
Chemical Properties
This compound is a semi-synthetic lipopeptide derived from the fermentation of Aspergillus nidulans. It is chemically related to anidulafungin, with a structural modification that enhances its stability.
| Property | Value | Reference(s) |
| Chemical Formula | C65H88N8O19 | |
| Molecular Weight | 1285.44 g/mol | |
| CAS Number | 1631754-41-0 | |
| Appearance | White to off-white powder | |
| Solubility | Freely soluble in water, soluble in methanol, and sparingly soluble in ethanol |
Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase
The primary target of rezafungin is the fungal enzyme 1,3-β-D-glucan synthase, which is responsible for the synthesis of 1,3-β-D-glucan, an essential polymer that provides structural integrity to the fungal cell wall. This enzyme complex is composed of a catalytic subunit (Fks) and a regulatory subunit (Rho1). Rezafungin acts as a non-competitive inhibitor of this complex, binding to a site distinct from the active site for the substrate UDP-glucose. This inhibition disrupts the formation of the glucan polymer, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in fungal cell lysis. The absence of 1,3-β-D-glucan synthase in mammalian cells accounts for the selective toxicity of rezafungin against fungal pathogens.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a wide range of Candida and Aspergillus species, including isolates resistant to other antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal pathogens.
Table 1: In Vitro Activity of Rezafungin against Candida Species
| Organism | N | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Candida albicans | 125 | 0.06 | 0.06 | |
| Candida glabrata | 81 | 0.125 | 0.125 | |
| Candida parapsilosis | 59 | 2 | 2 | |
| Candida tropicalis | 51 | 0.06 | 0.06 | |
| Candida krusei | 53 | 0.12 | 0.12 | |
| Candida auris | 19 | 0.25 | 0.25 | |
| Candida dubliniensis | 22 | 0.06 | 0.06 | |
| Candida guilliermondii | 27 | 1 | 1 | |
| Candida lusitaniae | 46 | 0.25 | 0.25 |
Table 2: In Vitro Activity of Rezafungin against Aspergillus Species
| Organism | N | MEC50 (μg/mL) | MEC90 (μg/mL) | Reference(s) |
| Aspergillus fumigatus | 100 | - | - | |
| Aspergillus flavus | 50 | - | - | |
| Azole-resistant A. fumigatus | - | - | - |
Note: For Aspergillus species, Minimum Effective Concentration (MEC) is often reported instead of MIC.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of rezafungin is distinguished by its long terminal half-life, which allows for once-weekly dosing.
Table 3: Pharmacokinetic Parameters of Rezafungin in Humans
| Parameter | Value | Reference(s) |
| Terminal Half-Life (t½) | ~133-152 hours | |
| Volume of Distribution (Vd) | 67 L | |
| Protein Binding | 87.5% to 93.6% (patients) | |
| Elimination | Primarily fecal excretion | |
| Metabolism | Metabolized via hydroxylation and O-dealkylation |
Clinical Development and Efficacy
Rezafungin has undergone a comprehensive clinical development program, including Phase 2 (STRIVE) and Phase 3 (ReSTORE) trials for the treatment of candidemia and invasive candidiasis. These studies have demonstrated the non-inferiority of once-weekly rezafungin compared to the standard of care, daily caspofungin. A Phase 3 trial (ReSPECT) is also underway to evaluate rezafungin for the prophylaxis of invasive fungal diseases in allogeneic bone marrow transplant recipients.
Table 4: Key Clinical Trial Outcomes for Rezafungin in Candidemia and Invasive Candidiasis (ReSTORE Trial)
| Outcome | Rezafungin | Caspofungin | Result | Reference(s) |
| 14-Day Global Cure Rate | 59% | 61% | Non-inferior | |
| 30-Day All-Cause Mortality | 24% | 21% | Non-inferior | |
| Median Time to Negative Blood Culture | 23.9 hours | 27.0 hours | p=0.18 |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for the determination of Minimum Inhibitory Concentrations (MICs) of antifungal agents against yeasts.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound powder.
-
Sterile 96-well microtiter plates.
-
Fungal isolate to be tested.
-
Sabouraud Dextrose Agar (SDA).
-
Sterile saline.
-
Spectrophotometer.
-
0.5 McFarland turbidity standard.
Procedure:
-
Media Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions and sterilize by filtration.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.
-
Inoculum Preparation: a. Subculture the fungal isolate on SDA and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Plate Inoculation: a. Add 100 µL of the appropriate rezafungin dilution to each well of the microtiter plate. b. Add 100 µL of the fungal inoculum to each well. c. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
In Vivo Efficacy in a Murine Model of Invasive Candidiasis
This protocol describes a common method for evaluating the in vivo efficacy of antifungal agents in a mouse model of disseminated candidiasis.
Materials:
-
Female BALB/c or ICR mice (6-8 weeks old).
-
Candida albicans strain.
-
Yeast extract-peptone-dextrose (YPD) broth.
-
Sterile saline.
-
This compound for injection.
-
Immunosuppressive agent (e.g., cyclophosphamide), if required.
Procedure:
-
Inoculum Preparation: a. Grow C. albicans in YPD broth overnight at 30°C with shaking. b. Wash the cells with sterile saline and resuspend to the desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Infection: a. If an immunosuppressed model is used, administer the immunosuppressive agent prior to infection (e.g., cyclophosphamide intraperitoneally on days -4 and -1). b. Inject 0.1 mL of the fungal inoculum intravenously via the lateral tail vein.
-
Treatment: a. Initiate treatment with rezafungin at a specified time post-infection (e.g., 2 hours). b. Administer rezafungin via the desired route (e.g., subcutaneous or intravenous) at various dose levels.
-
Monitoring and Endpoint: a. Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days). b. Alternatively, for fungal burden studies, sacrifice a subset of mice at specific time points (e.g., 24, 48, 72 hours post-infection). c. Aseptically remove organs (e.g., kidneys, brain, spleen), homogenize in sterile saline, and perform serial dilutions for plating on SDA to determine the CFU/gram of tissue.
Time-Kill Kinetic Assay
This assay determines the rate at which an antifungal agent kills a fungal population over time.
Materials:
-
Fungal isolate.
-
RPMI-1640 medium.
-
This compound.
-
Sterile culture tubes.
-
SDA plates.
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Assay Setup: a. Prepare tubes containing RPMI-1640 medium with various concentrations of rezafungin (e.g., 1x, 2x, 4x, 8x MIC). b. Include a growth control tube without the drug. c. Inoculate all tubes with the fungal suspension.
-
Incubation and Sampling: a. Incubate the tubes at 35°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Quantification: a. Perform serial dilutions of the aliquots in sterile saline. b. Plate the dilutions onto SDA plates. c. Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each rezafungin concentration and the growth control. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Conclusion
This compound is a promising new antifungal agent with a unique pharmacokinetic profile that allows for once-weekly dosing. Its potent in vitro activity against a broad range of fungal pathogens, coupled with demonstrated clinical efficacy and a favorable safety profile, positions it as a valuable addition to the therapeutic armamentarium for the management of invasive fungal infections. The experimental protocols detailed in this guide provide a framework for further research and development in the field of antifungal therapy.
References
- 1. This compound for the treatment of candidemia and invasive candidiasis: a pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Rezafungin Acetate for the Treatment of Invasive Fungal Infections: A Technical Guide
Introduction
Rezafungin acetate, marketed as REZZAYO™, is a next-generation, semi-synthetic echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1] Developed from a fermentation product of Aspergillus nidulans, rezafungin represents a significant advancement in the echinocandin class, primarily due to its unique pharmacokinetic profile that allows for once-weekly intravenous administration.[2][3] This guide provides a comprehensive technical overview of this compound, covering its mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.
Mechanism of Action
This compound is a prodrug that is converted to its active form, rezafungin.[4] Like other echinocandins, rezafungin targets the fungal cell wall, a structure not present in mammalian cells. The core mechanism involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex. This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity against Candida species is concentration-dependent.
Caption: Mechanism of action of rezafungin.
In Vitro Activity and Susceptibility
Rezafungin demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including most isolates of Candida albicans, Candida glabrata, Candida parapsilosis, and Candida tropicalis. Its activity extends to emerging multidrug-resistant species like Candida auris and various Aspergillus species.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Rezafungin and Other Echinocandins against Candida Species
| Organism | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| C. albicans | Rezafungin | 0.023 | - |
| Anidulafungin | - | - | |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| C. glabrata | Rezafungin | 0.03 | - |
| Anidulafungin | - | - | |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| C. parapsilosis | Rezafungin | 1.12 | - |
| Anidulafungin | - | - | |
| Caspofungin | 0.551 (GM MIC) | - | |
| Micafungin | - | - | |
| C. tropicalis | Rezafungin | 0.163 (GM MIC) | - |
| Anidulafungin | - | - | |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| C. krusei | Rezafungin | 0.240 (GM MIC) | - |
| Anidulafungin | 0.12 | 0.12 | |
| Caspofungin | - | - | |
| Micafungin | - | - | |
| C. auris | Rezafungin | 0.03 | - |
| Anidulafungin | - | - | |
| Caspofungin | - | - | |
| Micafungin | - | - |
Note: Data compiled from multiple sources. Direct comparison is limited as studies vary. MIC values represent the Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates. GM MIC is the Geometric Mean MIC.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro activity of rezafungin is determined using standardized reference methods from the Clinical and Laboratory Standards Institute (CLSI) M27 and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Methodology:
-
Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is prepared in sterile saline and adjusted spectrophotometrically to a standardized cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: Rezafungin and comparator agents are serially diluted in a standard medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.004–2 mg/L).
-
Inoculation: The standardized fungal suspension is further diluted in the test medium and added to each well of the microtiter plate, resulting in a final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This is usually assessed visually or with a spectrophotometer.
Caption: Workflow for antifungal susceptibility testing.
Pharmacokinetics and Pharmacodynamics
The defining feature of rezafungin is its extended half-life and stability, which differentiates it from first-generation echinocandins. This allows for a once-weekly dosing regimen. Following intravenous administration, the peak plasma concentration (Cmax) and area under the curve (AUC) of rezafungin increase in a dose-proportional manner. The pharmacodynamic parameter that correlates with fungicidal activity is the AUC relative to the MIC.
Table 2: Key Pharmacokinetic Parameters of Rezafungin
| Parameter | Healthy Adults | Patients with Candidemia/IC |
|---|---|---|
| Cmax (µg/mL) | 12 ± 4 | 19 ± 6 |
| AUC₀₋₁₆₈h (µg·h/mL) | 1160 (at 400 mg dose) | ~30% lower than healthy adults |
| **Terminal Half-life (t₁/₂) ** | ~80 hours | ~133 hours |
| Protein Binding | 96% to >98% | 87% to 94% |
| Metabolism | Minimal, not a substrate of CYP enzymes | Minimal |
| Primary Excretion Route | Feces (~74% as unchanged drug) | Feces |
Data compiled from multiple sources.
Clinical Efficacy and Safety
The approval of rezafungin was based on data from a global clinical development program, including the Phase 2 STRIVE and the pivotal Phase 3 ReSTORE trials. These studies were randomized, double-blind trials comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in adults with candidemia and/or invasive candidiasis.
ReSTORE Phase 3 Trial Protocol:
-
Objective: To evaluate the efficacy and safety of once-weekly rezafungin versus once-daily caspofungin.
-
Design: Randomized, double-blind, multicenter trial.
-
Population: Adults (≥18 years) with a confirmed diagnosis of candidemia or invasive candidiasis.
-
Intervention Arm: Rezafungin 400 mg IV loading dose in week 1, followed by 200 mg IV once weekly for up to 4 weeks.
-
Comparator Arm: Caspofungin 70 mg IV loading dose, followed by 50 mg IV once daily.
-
Primary Endpoint: All-cause mortality at Day 30.
-
Key Secondary Endpoint: Overall cure (clinical cure + mycological eradication) at Day 14.
Caption: Logical flow of the ReSTORE clinical trial.
Table 3: Summary of Efficacy Results from ReSTORE Phase 3 Trial
| Endpoint | Rezafungin Arm (n=93) | Caspofungin Arm (n=94) |
|---|---|---|
| Overall Cure at Day 14 | 59.1% (55 patients) | 60.6% (57 patients) |
| All-Cause Mortality at Day 30 | 23.7% (22 patients) | 21.3% (20 patients) |
Data from the ReSTORE trial. The trial met its primary endpoint, demonstrating the non-inferiority of rezafungin to caspofungin.
Safety Profile Rezafungin was generally well-tolerated in clinical trials. The most common adverse reactions (incidence ≥ 5%) reported were hypokalemia, pyrexia, diarrhea, anemia, vomiting, nausea, hypomagnesemia, abdominal pain, constipation, and hypophosphatemia. Important warnings and precautions include the potential for infusion-related reactions, photosensitivity, and hepatic adverse reactions.
Dosage, Administration, and Resistance
Dosage and Administration The recommended dosage for adults is a single 400 mg loading dose administered by intravenous (IV) infusion, followed by a 200 mg dose once weekly thereafter. The safety of treatment beyond four weekly doses has not been established.
-
Reconstitution: The lyophilized powder (200 mg/vial) is reconstituted with 9.5 mL of sterile Water for Injection to yield a concentration of 20 mg/mL.
-
Dilution and Infusion: The reconstituted solution must be further diluted in an appropriate infusion bag (e.g., 0.9% Sodium Chloride) and administered as an IV infusion over approximately one hour.
Mechanisms of Resistance Resistance to echinocandins, including rezafungin, is primarily associated with specific mutations in the FKS genes (FKS1 or FKS2). These genes encode the catalytic subunits of the target enzyme, 1,3-β-D-glucan synthase. These mutations can reduce the binding affinity of the drug to its target, leading to higher MIC values.
Conclusion
This compound is a valuable addition to the antifungal armamentarium for treating candidemia and invasive candidiasis. Its potent, broad-spectrum in vitro activity, combined with a unique pharmacokinetic profile that enables once-weekly dosing, offers a simplified treatment regimen. Clinical trials have established its non-inferiority to the daily-dosed echinocandin caspofungin, with a comparable safety profile. For drug development professionals and researchers, rezafungin serves as a successful example of modifying an existing drug class to overcome clinical limitations and improve patient management.
References
Rezafungin Acetate: A Technical Deep Dive into its Anti-Aspergillus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent currently under development for the treatment and prevention of invasive fungal infections.[1] It is structurally similar to anidulafungin but possesses a modification that confers greater stability and a significantly longer half-life of approximately 130 hours in humans, allowing for once-weekly dosing.[1][2] This technical guide provides a comprehensive overview of rezafungin acetate's activity against Aspergillus species, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
Rezafungin, like other echinocandins, targets the fungal cell wall by inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[3][4] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the Aspergillus cell wall that provides structural integrity. By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to osmotic instability, morphological abnormalities, and ultimately, fungal cell death. This mechanism is highly specific to fungi as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.
In Vitro Activity
Rezafungin has demonstrated potent in vitro activity against a broad range of Aspergillus species, including azole-resistant isolates and cryptic species that are often difficult to treat. The activity of echinocandins against molds is typically reported as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that causes the formation of abnormal, branched, and stunted hyphae.
Data Presentation
The following tables summarize the in vitro susceptibility of various Aspergillus species to rezafungin and comparator antifungal agents.
Table 1: In Vitro Activity of Rezafungin and Comparators against Aspergillus fumigatus
| Organism (n) | Antifungal Agent | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | GM MEC (mg/L) |
| A. fumigatus WT (15) | Rezafungin | ≤0.015–2 | 0.03 | 0.125 | 0.024 |
| A. fumigatus Azole-R (31) | Rezafungin | ≤0.015–2 | 0.03 | 0.125 | 0.043 |
| A. fumigatus (100) | Rezafungin | - | - | - | 0.116 |
| A. fumigatus (100) | Anidulafungin | - | - | - | 0.064 |
| A. fumigatus (100) | Caspofungin | - | - | - | 0.122 |
Data from. WT: Wild-Type; Azole-R: Azole-Resistant; GM: Geometric Mean.
Table 2: In Vitro Activity of Rezafungin against Other Aspergillus Species
| Organism (n) | MEC Range (mg/L) | GM MEC (mg/L) |
| A. flavus (50) | - | 0.110 |
| A. lentulus (11) | - | 0.016 |
| A. calidoustus (11) | - | 0.044 |
| A. thermomutatus (5) | ≤0.015–0.25 | - |
| A. udagawae (5) | ≤0.015–0.03 | - |
Data from.
Rezafungin's activity is comparable to other echinocandins like caspofungin and micafungin against A. fumigatus. Notably, it demonstrates potent activity against cryptic species such as A. lentulus and A. calidoustus.
Experimental Protocols
The in vitro susceptibility data presented were primarily generated using the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.
CLSI M38-A2 Broth Microdilution Assay Workflow
Detailed Methodology:
-
Isolate Preparation: Clinical isolates of Aspergillus species were used.
-
Antifungal Agent Preparation: Rezafungin powder was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Susceptibility Testing: The CLSI M38-A2 broth microdilution method was followed.
-
Serial dilutions of rezafungin were prepared in 96-well microtiter plates.
-
A standardized inoculum of each Aspergillus isolate was added to the wells.
-
Plates were incubated at 35°C.
-
-
Endpoint Determination:
-
For echinocandins, including rezafungin, the Minimum Effective Concentration (MEC) was determined after 24 hours of incubation. The MEC is defined as the lowest drug concentration that leads to the growth of small, compact, and highly branched hyphae as observed microscopically.
-
For azoles, the Minimum Inhibitory Concentration (MIC) was determined after 48 hours as the lowest concentration that resulted in 100% growth inhibition.
-
In Vivo Studies
In vivo studies in neutropenic mouse models of disseminated aspergillosis have shown that rezafungin is efficacious. Extended-interval dosing of rezafungin significantly improved survival and reduced kidney fungal burden in mice infected with azole-resistant Aspergillus fumigatus. These findings suggest that the potent in vitro activity of rezafungin translates to in vivo efficacy.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of Aspergillus species, including clinically challenging azole-resistant and cryptic species. Its mechanism of action, targeting the fungal cell wall, provides a specific and effective means of combating these infections. The robust in vitro data, coupled with promising in vivo efficacy, positions rezafungin as a valuable potential addition to the antifungal armamentarium for the treatment of invasive aspergillosis. Further clinical studies are ongoing to fully elucidate its role in managing these severe infections.
References
Methodological & Application
Application Notes and Protocols for Rezafungin Acetate In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to rezafungin acetate. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for the accurate assessment of antifungal agent efficacy in a research and development setting.
Introduction
Rezafungin is a next-generation, long-acting echinocandin antifungal agent. It targets the fungal cell wall by inhibiting the 1,3-β-D-glucan synthase enzyme, an essential component of the fungal cell wall.[1][2] Accurate and reproducible in vitro susceptibility testing is fundamental for understanding its spectrum of activity, monitoring for the development of resistance, and establishing meaningful correlations with clinical outcomes. Standardized methods are critical to ensure comparability of data across different laboratories and studies.[3][4]
Key Methodologies for Susceptibility Testing
The primary method for determining the in vitro susceptibility of yeasts to rezafungin is the broth microdilution method, as detailed in the CLSI document M27.[5] For molds, such as Aspergillus species, the CLSI M38 document provides the relevant methodology. While EUCAST methodologies are also used, some studies have noted interlaboratory variability, leading to modifications in the protocol.
Commercially available platforms, such as the YeastOne™ AST plates (ThermoFisher Scientific), include rezafungin and can be used for susceptibility testing in a clinical laboratory setting. However, for research and development purposes, the reference broth microdilution method is often preferred.
Experimental Protocol: Broth Microdilution for Candida Species (CLSI M27-based)
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species.
1. Media Preparation:
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Preparation: Prepare the medium from a commercially available powder. Ensure the final pH is 7.0 ± 0.1 at 25°C. Sterilize by filtration.
2. Antifungal Stock Solution Preparation:
-
Solvent: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Concentration: The initial stock solution should be at a high concentration (e.g., 1280 µg/mL) to allow for serial dilutions.
-
Storage: Store the stock solution at -70°C.
3. Preparation of Microdilution Plates:
-
Plate Type: Use standard sterile 96-well microdilution plates.
-
Drug Dilutions: Perform serial twofold dilutions of the rezafungin stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 0.008 to 8 µg/mL. The final volume in each well should be 100 µL.
-
Controls: Include a growth control well (no drug) and a sterility control well (no inoculum).
4. Inoculum Preparation:
-
Culture: Subculture the Candida isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure purity and viability.
-
Suspension: Prepare a suspension of the yeast cells in sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done using a spectrophotometer (530 nm wavelength, absorbance of 0.08 to 0.10).
-
Final Inoculum: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well.
5. Incubation:
-
Temperature: Incubate the microdilution plates at 35°C.
-
Duration: Incubate for 24 hours.
6. Endpoint Determination (MIC Reading):
-
Visual Reading: The MIC is the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., a 50% reduction in turbidity) compared to the growth control well. This is typically determined visually.
-
Spectrophotometric Reading: Alternatively, a spectrophotometer can be used to read the optical density at a specific wavelength (e.g., 530 nm). The MIC is then defined as the lowest drug concentration that inhibits growth by a certain percentage (e.g., ≥50%) compared to the control.
Experimental Workflow for Broth Microdilution
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rezzayo.com [rezzayo.com]
- 3. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rezafungin MIC Testing: A Guide to CLSI and EUCAST Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparative protocols for determining the minimum inhibitory concentration (MIC) of the novel echinocandin, rezafungin, against various fungal isolates. The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized methods is crucial for accurate and reproducible susceptibility testing in research, clinical, and drug development settings.
Introduction to Rezafungin and Susceptibility Testing
Rezafungin is a next-generation echinocandin antifungal agent with a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] It targets the fungal cell wall by inhibiting β-1,3-D-glucan synthase, an enzyme absent in mammalian cells, resulting in minimal direct toxicity to human cells.[1] Rezafungin has demonstrated potent in vitro activity against a broad range of Candida species, including emerging multidrug-resistant pathogens like Candida auris, and also shows activity against Aspergillus species.[1][3]
Accurate in vitro susceptibility testing is fundamental for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antifungal agents. Both CLSI in North America and EUCAST in Europe provide standardized methodologies for antifungal susceptibility testing to ensure inter-laboratory reproducibility and clinical relevance. While both organizations aim for harmonization, key differences exist in their recommended protocols for rezafungin MIC testing, particularly concerning the use of surfactants to mitigate non-specific binding.
Quantitative Data Summary
The following tables summarize the current clinical breakpoints and quality control ranges for rezafungin MIC testing according to CLSI and EUCAST guidelines.
Table 1: CLSI and FDA Clinical Breakpoints for Rezafungin
| Candida Species | CLSI Susceptible Breakpoint (mg/L) | FDA Susceptible Breakpoint (mg/L) |
| C. albicans | ≤0.25 | ≤0.12 |
| C. tropicalis | ≤0.25 | ≤0.12 |
| C. parapsilosis | ≤2 | ≤2 |
| C. glabrata | ≤0.5 | ≤0.12 |
| C. krusei | ≤0.25 | Not Established |
| C. dubliniensis | ≤0.25 | Not Established |
| C. auris | ≤0.5 | Not Established |
Note: The CLSI breakpoints for rezafungin are currently "susceptible-only," as resistant isolates have been rarely encountered.
Table 2: EUCAST Epidemiological Cutoff Values (ECOFFs) for Rezafungin
EUCAST has not yet established clinical breakpoints for rezafungin but has determined epidemiological cutoff values (ECOFFs), which differentiate wild-type (WT) from non-wild-type (NWT) isolates.
| Candida Species | Rezafungin ECOFF (mg/L) |
| C. albicans | 0.125 |
| C. glabrata | 0.25 |
| C. tropicalis | 0.25 |
| C. parapsilosis | 4 |
| C. krusei | 0.25 |
| C. dubliniensis | 0.25 |
| C. auris | Not yet formally established, but non-wild-type isolates have been identified. |
Table 3: Quality Control (QC) Strains and Expected MIC Ranges
| QC Strain | Testing Method | Expected MIC Range (mg/L) |
| C. parapsilosis ATCC 22019 | CLSI M27 | 0.5 - 2 |
| C. krusei ATCC 6258 | CLSI M27 | 0.03 - 0.125 |
| C. albicans CNM-CL F8555 | EUCAST E.Def 7.4 | 0.03 - 0.06 |
| C. parapsilosis ATCC 22019 | EUCAST E.Def 7.4 | 0.5 - 2 |
| C. krusei ATCC 6258 | EUCAST E.Def 7.4 | 0.03 - 0.125 |
Experimental Protocols
The following sections provide detailed methodologies for performing rezafungin MIC testing based on CLSI and EUCAST guidelines.
CLSI Broth Microdilution Method (based on M27)
This protocol is adapted from the CLSI M27 document for antifungal susceptibility testing of yeasts.
Materials:
-
Rezafungin analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile, 96-well microtiter plates
-
Spectrophotometer
-
Sterile water
-
Yeast isolates and QC strains
-
Sterile plasticware (pipettes, reservoirs, etc.)
Protocol Steps:
-
Preparation of Rezafungin Stock Solution:
-
Prepare a stock solution of rezafungin in DMSO at a concentration of 1.6 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the rezafungin working solution to the wells of the first column.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will result in a final drug concentration range typically from 0.008 to 8 µg/mL.
-
-
Inoculum Preparation:
-
Subculture yeast isolates on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is read as the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., approximately 50% inhibition) compared to the growth control. This can be determined visually or with a spectrophotometer.
-
EUCAST Broth Microdilution Method (E.Def 7.4 with Tween 20)
The EUCAST method has been modified to include a surfactant to address issues of non-specific binding of rezafungin to plastic surfaces, which can lead to inter-laboratory variability.
Materials:
-
Same as for the CLSI method, with the addition of Tween 20.
Protocol Steps:
-
Preparation of Modified RPMI Medium:
-
Supplement the RPMI-1640 medium with 0.002% Tween 20. This is the key modification to the standard EUCAST protocol for rezafungin testing.
-
-
Preparation of Rezafungin Stock and Working Solutions:
-
Follow the same procedure as the CLSI method, but use the Tween 20-supplemented RPMI medium for all dilutions.
-
-
Preparation of Microtiter Plates:
-
Follow the same procedure as the CLSI method, using the Tween 20-supplemented RPMI medium.
-
-
Inoculum Preparation:
-
Follow the same procedure as the CLSI method, using the Tween 20-supplemented RPMI medium for the final dilution.
-
-
Inoculation and Incubation:
-
Follow the same procedure as the CLSI method.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of rezafungin that shows a significant reduction in growth (typically ≥50%) compared to the drug-free control well.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the CLSI and EUCAST MIC testing protocols.
References
- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 2. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Pharmacokinetic Studies of Rezafungin Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile of rezafungin acetate in key preclinical animal models. Detailed protocols for conducting similar PK studies are included to facilitate study design and execution.
Introduction to this compound
Rezafungin is a next-generation, long-acting echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life.[1] It exhibits potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[2] Its unique pharmacokinetic properties, such as a longer half-life compared to other echinocandins, allow for once-weekly intravenous dosing.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of rezafungin in animal models is crucial for predicting its behavior in humans and for designing effective clinical trials.
Data Presentation: Pharmacokinetic Parameters of Rezafungin in Animal Models
The following tables summarize the key pharmacokinetic parameters of rezafungin following intravenous administration in rats, mice, and cynomolgus monkeys.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Rezafungin in Rats
| Parameter | 1 mg/kg | 5 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 2.7 | 13.5 | 29.8 |
| AUC₀-inf (µg·h/mL) | 48.7 | 254 | 565 |
| t½ (h) | 20.3 | 21.5 | 22.4 |
| CL (mL/h/kg) | 20.5 | 19.7 | 17.7 |
| Vd (L/kg) | 0.59 | 0.61 | 0.57 |
Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of Rezafungin in Mice
| Parameter | 1 mg/kg | 5 mg/kg | 20 mg/kg |
| Cmax (µg/mL) | 1.8 | 9.2 | 41.2 |
| AUC₀-inf (µg·h/mL) | 32.1 | 168 | 754 |
| t½ (h) | 15.8 | 16.5 | 18.1 |
| CL (mL/h/kg) | 31.1 | 29.8 | 26.5 |
| Vd (L/kg) | 0.71 | 0.70 | 0.68 |
Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of Rezafungin in Cynomolgus Monkeys
| Parameter | 2 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 5.8 | 28.5 |
| AUC₀-inf (µg·h/mL) | 245 | 1380 |
| t½ (h) | 60.2 | 65.8 |
| CL (mL/h/kg) | 8.2 | 7.2 |
| Vd (L/kg) | 0.70 | 0.65 |
Experimental Protocols
The following are detailed protocols for key experiments in the pharmacokinetic evaluation of this compound in animal models.
Protocol 1: Intravenous Administration of this compound in Rats
Objective: To administer a single intravenous dose of this compound to rats for pharmacokinetic analysis.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (normal saline)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Syringes and needles (appropriate sizes for reconstitution and administration)
-
Animal restrainer
Procedure:
-
Formulation Preparation:
-
Aseptically reconstitute the this compound lyophilized powder with Sterile Water for Injection to a concentration of 20 mg/mL.[3]
-
Gently swirl the vial to dissolve the powder. Do not shake. The resulting solution should be clear and pale yellow.[4]
-
Further dilute the reconstituted solution with 0.9% Sodium Chloride Injection to achieve the desired final dosing concentration (e.g., 1 mg/mL, 2.5 mg/mL, or 5 mg/mL).
-
-
Animal Preparation:
-
Acclimatize rats for at least 3 days prior to the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dose Administration:
-
Weigh each rat to determine the precise dose volume.
-
Place the rat in a suitable restrainer.
-
Administer the rezafungin formulation via a slow intravenous bolus injection into the lateral tail vein over approximately 1-2 minutes.
-
Protocol 2: Serial Blood Sampling in Mice for Pharmacokinetic Analysis
Objective: To collect serial blood samples from mice following intravenous administration of this compound to determine its plasma concentration-time profile.
Materials:
-
CD-1 mice (male, 6-8 weeks old)
-
This compound formulation (as prepared in Protocol 1)
-
Micro-hematocrit tubes (heparinized)
-
Lancets or fine-gauge needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K₂EDTA)
-
Anesthetic (e.g., isoflurane)
-
Warming pad
Procedure:
-
Dose Administration:
-
Administer this compound intravenously via the lateral tail vein.
-
-
Blood Collection:
-
At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose), collect approximately 50 µL of blood.
-
For early time points, blood can be collected via saphenous vein puncture.
-
For later time points, submandibular or retro-orbital bleeding under brief isoflurane anesthesia may be performed.
-
Collect blood into heparinized micro-hematocrit tubes and immediately transfer to microcentrifuge tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Gently invert the microcentrifuge tubes to mix the blood with the anticoagulant.
-
Centrifuge the tubes at 4°C for 10 minutes at 2,000 x g to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol 3: Tissue Distribution Study in Rats
Objective: To determine the distribution of rezafungin in various tissues following intravenous administration.
Materials:
-
Sprague-Dawley rats
-
This compound formulation
-
Surgical instruments for dissection
-
Homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Cryovials
Procedure:
-
Dose Administration:
-
Administer a single intravenous dose of [¹⁴C]-rezafungin to rats.
-
-
Tissue Collection:
-
At designated time points (e.g., 1, 4, 24, 72, and 168 hours post-dose), euthanize the animals.
-
Perfuse the circulatory system with cold PBS to remove blood from the tissues.
-
Carefully dissect and collect tissues of interest (e.g., liver, kidneys, lungs, spleen, heart, brain).
-
Rinse each tissue with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.
-
-
Tissue Homogenization:
-
Thaw the tissue samples on ice.
-
Add a known volume of cold PBS (typically 3-4 volumes of the tissue weight) to the tissue in a homogenization tube.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Transfer the homogenate to a labeled cryovial.
-
-
Sample Analysis:
-
Analyze the radioactivity in the tissue homogenates using liquid scintillation counting.
-
Alternatively, for non-radiolabeled drug, process the homogenate for LC-MS/MS analysis as described in Protocol 5.
-
Protocol 4: In Vitro Metabolism of Rezafungin in Rat Liver Microsomes
Objective: To assess the metabolic stability of rezafungin in rat liver microsomes.
Materials:
-
This compound
-
Pooled rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (ACN) with an internal standard (IS)
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, pre-warm a mixture of rat liver microsomes (final protein concentration of 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add rezafungin to the mixture to a final concentration of 1 µM.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Sample Processing:
-
Vortex the tubes and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Protocol 5: Bioanalytical Method for Quantification of Rezafungin by LC-MS/MS
Objective: To quantify the concentration of rezafungin in plasma and tissue homogenate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or tissue homogenate supernatant, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate rezafungin from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rezafungin: m/z [M+H]⁺ → fragment ion (specific values to be determined based on compound fragmentation).
-
Internal Standard: m/z [M+H]⁺ → fragment ion.
-
-
Data Analysis:
-
Quantify rezafungin concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the corresponding matrix.
Mandatory Visualizations
Metabolic Pathway of Rezafungin
Experimental Workflow for a Pharmacokinetic Study
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Pharmacodynamic Target Exposures for Rezafungin against Candida tropicalis and Candida dubliniensis in the Neutropenic Mouse Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rezzayo.com [rezzayo.com]
- 4. Rezzayo (rezafungin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Rezafungin Acetate: Advanced Techniques for Fungal Biofilm Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Rezafungin acetate, a next-generation echinocandin, presents a promising therapeutic agent against invasive fungal infections, including those complicated by biofilm formation. Its unique long-acting pharmacokinetic profile and potent in vitro activity against a broad spectrum of fungal pathogens, such as Candida and Aspergillus species, make it a subject of significant interest in antifungal research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the study of fungal biofilms, catering to the needs of researchers, scientists, and professionals in drug development.
Mechanism of Action
Rezafungin, the active moiety of this compound, targets and inhibits the (1,3)-β-D-glucan synthase enzyme complex, a critical component for the synthesis of β-(1,3)-D-glucan in the fungal cell wall.[4] This polysaccharide is essential for maintaining the structural integrity of the fungal cell wall. Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[5] This targeted mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.
dot graph Rezafungin_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Rezafungin [label="this compound\n(prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Rezafungin [label="Rezafungin\n(active drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucan_Synthase [label="(1,3)-β-D-Glucan Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; Glucan_Synthesis [label="β-(1,3)-D-Glucan Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Wall [label="Fungal Cell Wall Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis & Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
Rezafungin -> Active_Rezafungin [label="Hydrolysis"]; Active_Rezafungin -> Glucan_Synthase [label="Inhibition"]; Glucan_Synthase -> Glucan_Synthesis [style=dashed, arrowhead=none]; Glucan_Synthesis -> Cell_Wall [style=dashed, arrowhead=none]; Active_Rezafungin -> Glucan_Synthesis [label="Disruption", color="#EA4335"]; Glucan_Synthesis -> Cell_Lysis [label="Leads to", color="#EA4335"]; Cell_Wall -> Cell_Lysis [label="Loss of", color="#EA4335"]; } Rezafungin's mechanism of action targeting fungal cell wall synthesis.
In Vitro Biofilm Research Techniques
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to antifungal agents. The following protocols are designed to assess the efficacy of this compound against fungal biofilms in a laboratory setting.
Quantitative Data Summary
The following tables summarize the in vitro activity of rezafungin against planktonic cells and biofilms of various fungal species.
Table 1: Planktonic Minimum Inhibitory Concentrations (MICs) of Rezafungin
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.015 - 0.03 | 0.06 | |
| Candida glabrata | 0.03 - 0.06 | 0.06 - 0.12 | |
| Candida parapsilosis | 1.0 | 2.0 | |
| Candida tropicalis | 0.03 | 0.06 | |
| Candida krusei | 0.015 - 0.03 | 0.03 - 0.12 | |
| Aspergillus fumigatus | 0.015 (MEC) | 0.015 (MEC) | |
| Aspergillus flavus | 0.015 (MEC) | 0.03 (MEC) |
MEC: Minimum Effective Concentration
Table 2: Biofilm Minimum Biofilm Eradication Concentrations (MBEC) of Rezafungin against Mature Candida Biofilms
| Fungal Species | MBEC Range (µg/mL) | Reference(s) |
| Candida albicans | 1 - 4 | |
| Candida glabrata | 2 - 8 | |
| Candida parapsilosis | >128 |
Experimental Protocols
Protocol 1: Biofilm Formation in 96-Well Plates
This protocol describes a general method for forming Candida biofilms in 96-well microtiter plates, which can then be used for various downstream assays.
Materials:
-
Candida species of interest
-
Yeast extract-peptone-dextrose (YPD) broth
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the Candida species into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium.
-
Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer (OD₆₀₀).
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm maturation.
Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity
The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a colorimetric method used to quantify the metabolic activity of biofilm cells, which serves as an indicator of cell viability.
Materials:
-
Mature biofilms in a 96-well plate (from Protocol 1)
-
This compound stock solution
-
XTT sodium salt
-
Menadione
-
PBS
-
Microplate reader
Procedure:
-
Rezafungin Treatment: Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Remove the medium from the mature biofilm wells and add 200 µL of the rezafungin dilutions to the respective wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24 hours.
-
XTT Assay: a. Prepare a 0.5 mg/mL XTT solution in pre-warmed PBS. b. Prepare a 10 mM menadione solution in acetone. c. Just before use, add 1 µL of the menadione solution to every 1 mL of the XTT solution. d. Gently wash the biofilms twice with 200 µL of PBS to remove planktonic cells and residual drug. e. Add 100 µL of the XTT-menadione solution to each well. f. Incubate the plate in the dark at 37°C for 2 hours. g. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm reduction is calculated relative to the drug-free control.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Thickness and Architecture
CLSM allows for the three-dimensional visualization and quantification of biofilm structure, including thickness and viability with the use of fluorescent dyes.
Materials:
-
Biofilms grown on sterile glass-bottom dishes or coverslips
-
This compound
-
FUN-1 and Concanavalin A-Alexa Fluor 488 conjugate (for viability and matrix staining, respectively)
-
Confocal microscope
Procedure:
-
Biofilm Formation and Treatment: Grow biofilms on a suitable substrate for microscopy and treat with rezafungin as described in Protocol 2.
-
Staining: a. Gently wash the biofilms with PBS. b. Add a solution containing FUN-1 (for cell viability; metabolically active cells show red fluorescence) and Concanavalin A-Alexa Fluor 488 (to stain the mannan component of the extracellular matrix green) to the biofilms. c. Incubate in the dark according to the manufacturer's instructions.
-
Imaging: a. Mount the stained biofilm on the confocal microscope. b. Acquire z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.
-
Image Analysis: Use imaging software (e.g., ImageJ, ZEN) to reconstruct 3D images and measure the average biofilm thickness.
In Vivo Biofilm Research Techniques
Animal models are crucial for evaluating the efficacy of anti-biofilm agents in a setting that mimics human infection. The following protocol describes a rat central venous catheter (CVC) model for Candida biofilm infection.
Protocol 4: Rat Central Venous Catheter-Associated Biofilm Model
This in vivo model is used to assess the efficacy of rezafungin in preventing and treating catheter-related bloodstream infections caused by Candida biofilms.
Materials:
-
Sprague-Dawley rats
-
Polyurethane catheters
-
Candida albicans inoculum
-
This compound for injection
-
Heparinized saline
-
Surgical instruments
Procedure:
-
Catheter Implantation: a. Anesthetize the rat and surgically implant a polyurethane catheter into the jugular vein. b. Tunnel the external part of the catheter subcutaneously to the back of the neck and secure it. c. Flush the catheter with heparinized saline to maintain patency.
-
Biofilm Formation: a. After a recovery period, instill a suspension of Candida albicans (e.g., 1 x 10⁶ CFU/mL) into the catheter lumen. b. Allow the biofilm to form within the catheter for 24-48 hours.
-
Rezafungin Treatment: a. Treatment of existing biofilm: Administer rezafungin intravenously at the desired dosage and schedule. b. Prophylaxis: Administer rezafungin prior to the instillation of the fungal inoculum.
-
Outcome Assessment: a. At the end of the treatment period, euthanize the rat and aseptically remove the catheter. b. Quantify the biofilm by sonicating the catheter to dislodge the cells and performing colony-forming unit (CFU) counts on appropriate agar plates. c. Blood and organs (e.g., kidneys) can also be harvested for CFU determination to assess systemic dissemination.
Concluding Remarks
The protocols and data presented provide a comprehensive framework for investigating the anti-biofilm properties of this compound. By employing these standardized in vitro and in vivo techniques, researchers can obtain reliable and reproducible data to further elucidate the efficacy of this promising antifungal agent against clinically relevant fungal biofilms. This will ultimately contribute to the development of more effective treatment strategies for biofilm-associated fungal infections.
References
- 1. ifyber.com [ifyber.com]
- 2. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 3. Rezafungin: A Review in Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rezafungin | C63H85N8O17+ | CID 78318119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for Rezafungin Acetate Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed in the clinical development of rezafungin acetate, a next-generation echinocandin antifungal agent. The protocols are based on the pivotal Phase 2 (STRIVE) and Phase 3 (ReSTORE and ReSPECT) clinical trials, which evaluated the efficacy, safety, and pharmacokinetics of rezafungin for the treatment and prevention of invasive fungal diseases.
Introduction to Rezafungin
Rezafungin is a novel, long-acting echinocandin developed for the treatment of candidemia and invasive candidiasis, as well as for the prevention of invasive fungal diseases in high-risk patients.[1][2][3] Its extended half-life allows for a once-weekly intravenous dosing regimen, offering a potential advantage over the daily infusions required for other echinocandins.[4][5] The mechanism of action for echinocandins involves the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The following diagram illustrates the simplified signaling pathway of echinocandins.
Caption: Simplified pathway of rezafungin's antifungal activity.
Clinical Trial Methodologies
The clinical development of rezafungin has progressed through several key phases, each with specific objectives and methodologies.
Caption: Logical progression of rezafungin clinical trials.
Phase 2 STRIVE Trial (NCT02734862) Protocol
The STRIVE trial was a randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of rezafungin compared to caspofungin in patients with candidemia and/or invasive candidiasis.
Experimental Workflow:
Caption: Workflow of the Phase 2 STRIVE clinical trial.
Inclusion Criteria:
-
Adults (≥18 years) with systemic signs of infection.
-
Mycological confirmation of candidemia or invasive candidiasis from a normally sterile site within 96 hours before randomization.
Exclusion Criteria:
-
Prosthetic joint infections, septic arthritis, central nervous system (CNS) infections, or endocular infections.
-
Neutropenia.
-
Significant liver impairment (Child-Pugh >9).
Dosing Regimens:
-
Group 1: Intravenous (IV) rezafungin 400 mg once weekly.
-
Group 2: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly.
-
Comparator: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily.
-
Treatment duration was for a maximum of four weeks.
Endpoints:
-
Primary: Overall cure at day 14, defined as resolution of signs of candidemia/invasive candidiasis and mycological eradication.
-
Secondary: Investigator-assessed clinical response at day 14, 30-day all-cause mortality, and time to negative blood culture.
Phase 3 ReSTORE Trial (NCT03667690) Protocol
The ReSTORE trial was a global, multicenter, double-blind, double-dummy, randomized, non-inferiority trial comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.
Experimental Workflow:
Caption: Workflow of the Phase 3 ReSTORE clinical trial.
Inclusion Criteria:
-
Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.
Dosing Regimens:
-
Rezafungin Arm: IV rezafungin 400 mg on week 1, followed by 200 mg once weekly for a total of two to four doses. Patients also received a daily placebo infusion to maintain the blind.
-
Caspofungin Arm: IV caspofungin 70 mg loading dose on day 1, followed by 50 mg daily for up to 4 weeks. Patients also received a weekly placebo infusion. An optional step-down to oral fluconazole was permitted in the caspofungin arm.
Endpoints:
-
Primary (FDA): 30-day all-cause mortality with a non-inferiority margin of 20%.
-
Primary (EMA): Global cure at day 14 (consisting of clinical cure, radiological cure, and mycological eradication) with a non-inferiority margin of 20%.
-
Exploratory: Early efficacy, including mycological eradication and global cure at Day 5.
Phase 3 ReSPECT Trial (NCT04368559) Protocol
The ReSPECT trial is a global, randomized, double-blind, controlled pivotal Phase 3 trial designed to evaluate rezafungin for the prevention of invasive fungal disease in adults undergoing allogeneic blood and marrow transplantation (BMT).
Study Design:
-
Population: Adults undergoing allogeneic BMT.
-
Intervention: Once-weekly IV rezafungin.
-
Comparator: Standard antimicrobial regimen, which may include fluconazole or posaconazole, and trimethoprim-sulfamethoxazole.
-
Primary Endpoint: Fungal-free survival at 90 days.
-
Objective: To determine if rezafungin is safe and efficacious in preventing invasive fungal diseases caused by Candida, Aspergillus, and Pneumocystis.
Quantitative Data Summary
The following tables summarize key quantitative data from the STRIVE and ReSTORE clinical trials.
Pharmacokinetic Parameters of Rezafungin
A population pharmacokinetic (PPK) model was developed using data from Phase 1, 2, and 3 studies. The data was best described by a three- or four-compartment model with linear elimination.
| Parameter | Value | Source |
| Half-life | ~152 hours | |
| Mean Clearance | 0.35 L/hour | |
| Mean Volume of Distribution | 67 L | |
| Mean Cmax (Day 1) | 19.2 mcg/mL | |
| Mean AUC 0-168 (Day 1) | 827 mcg*h/mL |
Efficacy Outcomes
Table 1: Efficacy Results from the Phase 2 STRIVE Trial
| Endpoint | Rezafungin 400 mg | Rezafungin 400/200 mg | Caspofungin |
| Overall Cure at Day 14 | 60.5% | 76.1% | 67.2% |
| Investigator-Assessed Clinical Cure at Day 14 | 69.7% | 80.4% | 70.5% |
| 30-Day All-Cause Mortality | 15.8% | 4.4% | 13.1% |
Table 2: Efficacy Results from the Phase 3 ReSTORE Trial
| Endpoint | Rezafungin | Caspofungin | Treatment Difference (95% CI) |
| Global Cure at Day 14 | 59% | 61% | -1.1% (-14.9 to 12.7) |
| 30-Day All-Cause Mortality | 24% | 21% | 2.4% (-9.7 to 14.4) |
Table 3: Pooled Efficacy Data from STRIVE and ReSTORE (mITT Population)
| Endpoint | Rezafungin (n=139) | Caspofungin (n=155) | Weighted Treatment Difference (95% CI) |
| 30-Day All-Cause Mortality | 19% | 19% | -1.5% (-10.7 to 7.7) |
| Mycological Eradication by Day 5 | 73% | 65% | 10.0% (-0.3 to 20.4) |
Safety Outcomes
Across the clinical trials, rezafungin demonstrated a safety profile similar to caspofungin.
Table 4: Key Safety Findings
| Event | Rezafungin | Caspofungin | Trial |
| Serious Adverse Events | 53.3% | 53.7% | ReSTORE |
| Most Common Adverse Events | Pyrexia, hypokalemia | Pyrexia, hypokalemia | ReSTORE |
Conclusion
The clinical trial methodologies for this compound have been robust, following a logical progression from early-phase safety and pharmacokinetic studies to large-scale, randomized, controlled Phase 3 trials. The STRIVE and ReSTORE trials have provided substantial evidence for the efficacy and safety of a once-weekly rezafungin regimen for the treatment of candidemia and invasive candidiasis, demonstrating non-inferiority to the standard-of-care daily echinocandin, caspofungin. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prevention of invasive fungal diseases in a high-risk population. These detailed protocols and the summarized data serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.
References
Combination Therapy of Rezafungin Acetate with Other Antifungals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin acetate is a next-generation echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall.[1][2] Its unique pharmacokinetic profile, characterized by a long half-life, allows for once-weekly intravenous administration.[2][3] While rezafungin monotherapy has demonstrated potent activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species, combination therapy with other antifungal agents represents a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity.[4]
These application notes provide a summary of available data on the combination therapy of rezafungin with other antifungals and detailed protocols for key experimental methodologies used to evaluate these interactions.
Data Presentation: In Vitro Synergy
The following tables summarize the in vitro interaction of rezafungin with other antifungal agents against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction, where:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Combination of Rezafungin and Amphotericin B against Candida auris
| Fungal Strain(s) | Rezafungin MIC Alone (mg/L) | Amphotericin B MIC Alone (mg/L) | Rezafungin MIC in Combination (mg/L) | Amphotericin B MIC in Combination (mg/L) | FICI | Interaction |
| C. auris (aggregative isolate) | 0.125 | 0.5 | 0.031 | 0.125 | 0.5 | Additive |
| C. auris (non-aggregative isolate) | 0.125 | 1 | 0.015 | 0.125 | 0.245 | Synergy |
Data extracted from a study evaluating the in vitro efficacy of amphotericin B and echinocandins against Candida auris.
Experimental Protocols
Checkerboard Microdilution Assay for In Vitro Synergy Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for assessing the in vitro interaction between rezafungin and another antifungal agent.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of rezafungin in combination with another antifungal agent against a specific fungal isolate.
Materials:
-
This compound powder
-
Second antifungal agent powder (e.g., voriconazole, amphotericin B)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, standardized to the appropriate concentration
-
Spectrophotometer or microplate reader
-
Sterile diluents (e.g., DMSO, water)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of rezafungin and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Drug Dilution Series:
-
In a 96-well plate, create a two-dimensional serial dilution of the two drugs.
-
Along the x-axis (e.g., columns 2-11), prepare serial dilutions of rezafungin.
-
Along the y-axis (e.g., rows B-G), prepare serial dilutions of the second antifungal agent.
-
Column 1 should contain only the dilutions of the second antifungal agent (rezafungin control), and row A should contain only the dilutions of rezafungin (second agent control). Well H12 can serve as a growth control (no drug).
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI M27 (for yeasts) or M38 (for molds) guidelines. The final inoculum concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species, or until sufficient growth is observed in the growth control well.
-
Reading the Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and ≥90% for amphotericin B) compared to the growth control.
-
FICI Calculation: Calculate the FICI for each well showing growth inhibition using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The FICI for the combination is the lowest FICI value obtained.
Diagram of Checkerboard Assay Workflow:
Time-Kill Assay for In Vitro Synergy
Objective: To evaluate the rate and extent of fungal killing by rezafungin in combination with another antifungal agent over time.
Materials:
-
This compound
-
Second antifungal agent
-
Standardized fungal inoculum
-
Culture tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in RPMI 1640 medium to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Drug Concentrations: Prepare tubes or flasks containing the antifungal agents at predetermined concentrations (e.g., 0.5x, 1x, and 2x the MIC), both alone and in combination. Include a drug-free growth control.
-
Incubation and Sampling: Inoculate the tubes/flasks with the fungal suspension and incubate at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove aliquots from each culture.
-
Viable Cell Counts: Perform serial dilutions of the collected aliquots and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours, and then count the number of colonies to determine the CFU/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each drug concentration and combination.
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Diagram of Time-Kill Assay Workflow:
Signaling Pathways and Mechanisms of Synergy
The primary mechanism of action for rezafungin is the inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. Combination therapy with agents targeting different cellular pathways can lead to synergistic interactions.
Echinocandins and Azoles:
-
Sequential Pathway Inhibition: Echinocandins disrupt the cell wall, potentially increasing the penetration of azoles to their target, lanosterol 14-α-demethylase, in the cell membrane.
-
Cell Stress Response: The combined stress on the cell wall (echinocandin) and cell membrane (azole) can overwhelm the fungal cell's ability to respond and repair, leading to cell death.
Echinocandins and Polyenes (Amphotericin B):
-
Enhanced Target Access: Damage to the cell wall by echinocandins may facilitate the binding of amphotericin B to ergosterol in the fungal cell membrane.
-
Combined Cellular Damage: The dual assault on both the cell wall and cell membrane integrity can lead to rapid fungicidal activity.
Diagram of Potential Synergistic Mechanisms:
Conclusion
The combination of rezafungin with other antifungal agents holds the potential to improve therapeutic outcomes in the treatment of invasive fungal infections. The protocols provided herein offer standardized methods for the in vitro evaluation of these combinations. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the clinical utility of rezafungin combination therapy. The data and methodologies presented in these application notes are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
Investigating Rezafungin Acetate for Rare Fungal Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezafungin acetate is a next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.[1][2] Like other echinocandins, its mechanism of action involves the inhibition of the 1,3-β-D-glucan synthase enzyme complex, a critical component of the fungal cell wall that is absent in mammalian cells.[3][4][5] This targeted action disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death. While rezafungin has demonstrated potent activity against common Candida and Aspergillus species, its efficacy against rare and often difficult-to-treat fungal pathogens is a critical area of investigation for expanding its therapeutic potential. This document provides a summary of available data and detailed protocols for the in vitro investigation of rezafungin against rare fungal pathogens.
Mechanism of Action
Rezafungin, a semi-synthetic lipopeptide, specifically targets the FKS1 subunit of the 1,3-β-D-glucan synthase enzyme. By non-competitively inhibiting this enzyme, it prevents the synthesis of 1,3-β-D-glucan, a vital polysaccharide that provides structural rigidity to the fungal cell wall. The depletion of this polymer leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.
In Vitro Activity Against Rare Fungal Pathogens
The available in vitro data indicates that rezafungin's activity against rare fungal pathogens is limited, a characteristic shared with other echinocandins. Many rare molds exhibit intrinsic resistance to this class of antifungals. The primary mechanism of this intrinsic resistance in certain filamentous fungi, such as Fusarium spp. and Lomentospora prolificans, is attributed to naturally occurring polymorphisms in the hot spot regions of the Fks1 protein.
Data Summary
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for rezafungin against various rare fungal pathogens. It is important to note that the clinical significance of these in vitro findings is yet to be fully established.
| Pathogen Group | Species | Rezafungin MIC Range (µg/mL) | Rezafungin MIC₅₀ (µg/mL) | Rezafungin MIC₉₀ (µg/mL) | Reference |
| Mucorales | Mucor spp., Rhizopus spp. | Generally high | N/A | N/A | |
| Fusarium | Fusarium spp. | Generally high | N/A | N/A | |
| Scedosporium/Lomentospora | Scedosporium spp. | Generally high | N/A | N/A | |
| Lomentospora prolificans | Generally high | N/A | N/A | ||
| Rare Yeasts | Candida auris | N/A | N/A | 0.25 | |
| Candida kefyr | N/A | 0.03 | 0.06 | ||
| Candida guilliermondii | N/A | 1 | 1 | ||
| Candida dubliniensis | N/A | N/A | 0.06 | ||
| Candida lusitaniae | N/A | N/A | 0.25 | ||
| Saccharomyces cerevisiae | N/A | N/A | 0.5 |
N/A: Not available from the cited sources.
Experimental Protocols
Standardized methodologies for antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides such reference methods.
Protocol 1: Broth Microdilution for Yeasts (CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
Methodology:
-
Preparation of Antifungal Agent:
-
Reconstitute this compound powder in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the rezafungin stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted rezafungin with the prepared yeast inoculum.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC by visual inspection or using a spectrophotometer.
-
The MIC is the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Protocol 2: Broth Microdilution for Filamentous Fungi (CLSI M38)
This method is adapted for testing the susceptibility of molds. A key difference is the preparation of the inoculum and the determination of the endpoint, which can be the MIC or the Minimum Effective Concentration (MEC).
Methodology:
-
Preparation of Antifungal Agent:
-
Follow the same procedure as for yeasts to prepare serial dilutions of rezafungin in microtiter plates.
-
-
Inoculum Preparation:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 to 5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plates with the conidial suspension.
-
Include appropriate growth and sterility controls.
-
Incubate the plates at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control wells.
-
-
Reading and Interpretation:
-
MIC Endpoint: Read visually as the lowest drug concentration that shows a complete (100%) or prominent (≥50%) reduction in turbidity compared to the drug-free control.
-
MEC Endpoint (for echinocandins): The MEC is determined microscopically as the lowest concentration of the antifungal agent that leads to the growth of small, rounded, compact hyphal forms as compared to the long, unbranched, filamentous hyphae seen in the growth control well.
-
Investigational Workflow for a Novel Pathogen
The following diagram outlines a logical workflow for assessing the potential of rezafungin against a newly identified or rare fungal pathogen.
Conclusion
This compound represents a significant advancement in the treatment of invasive fungal infections due to its favorable pharmacokinetic profile. While its primary spectrum of activity is centered on Candida and Aspergillus species, a systematic investigation into its effects on rare fungal pathogens is warranted. The current evidence suggests limited activity against intrinsically resistant molds like Mucorales, Fusarium, and Scedosporium species. However, continued surveillance and in vitro testing using standardized protocols, such as those outlined in this document, are essential for defining the full potential and limitations of rezafungin in the ever-evolving landscape of fungal diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Rezafungin Acetate Administration in Neutropenic Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rezafungin acetate is a novel, long-acting echinocandin antifungal agent currently in development for the treatment and prevention of invasive fungal infections.[1][2] Its extended half-life allows for once-weekly intravenous dosing, a potential advantage over existing daily-dosed echinocandins.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in neutropenic mouse models of invasive candidiasis and aspergillosis, based on published preclinical efficacy studies.
Data Presentation
Table 1: Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Candidiasis
| Fungal Species | Rezafungin Dose (mg/kg) | Dosing Schedule | Primary Outcome | Result | Reference |
| Candida albicans | 3, 10, 30 | Single dose | Fungal burden in kidneys | ≥ 2-log reduction at 192 hours post-infection for all doses | |
| Azole-resistant C. albicans | Not specified | Not specified | Fungal burden in kidneys | Significant reduction compared to vehicle control | |
| Candida auris | 1, 4, 16, 64 | Once every 3 days for 7 days (intraperitoneal) | Fungal burden in kidneys | Dose-dependent reduction in fungal CFU | |
| Candida auris | 20 | Days 1, 3, and 6 | Fungal burden in kidneys and heart | 3-5 log CFU/g decrease in kidneys; 2-4 log CFU/g decrease in heart | |
| Candida tropicalis | 0.25 - 64 | Single dose | Fungal burden in kidneys | Dose-dependent reduction in fungal CFU | |
| Candida dubliniensis | 0.25 - 64 | Single dose | Fungal burden in kidneys | Dose-dependent reduction in fungal CFU |
Table 2: Prophylactic Efficacy of Rezafungin in Immunosuppressed Mouse Models
| Infection Model | Rezafungin Dose (mg/kg) | Prophylaxis Administration Day(s) Relative to Challenge (Day 0) | Primary Outcome | Result | Reference |
| Invasive Candidiasis (C. albicans) | 5, 10, 20 | -1, -3, or -5 | Fungal burden in kidneys | Dose-dependent reduction; complete clearance in most animals at 20 mg/kg | |
| Invasive Aspergillosis (A. fumigatus) | 5, 10, 20 | -1, -3, or -5 | Survival | 100% survival at 10 and 20 mg/kg; dose-dependent survival at 5 mg/kg | |
| Pneumocystis murina pneumonia | Not specified | Not specified | Trophic nuclei and asci counts | Significant reduction at all doses tested |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets of Rezafungin in Neutropenic Mouse Models of Invasive Candidiasis
| Fungal Species | PK/PD Index | 24-h Free-Drug AUC/MIC for Stasis | 24-h Free-Drug AUC/MIC for 1-log Kill | Reference |
| Candida albicans | AUC/MIC | 2.89 | 5.14 | |
| Candida glabrata | AUC/MIC | 0.07 (median) | Not reported | |
| Candida parapsilosis | AUC/MIC | 2.61 (median) | Not reported | |
| Candida auris | AUC/MIC | 1.88 | 5.77 | |
| Candida tropicalis | AUC/MIC | 3 - 25 (range) | 4.3 - 62 (range) | |
| Candida dubliniensis | AUC/MIC | 3 - 25 (range) | 4.3 - 62 (range) |
Experimental Protocols
Induction of Neutropenia
To establish a neutropenic state in mice, a common method involves the administration of cyclophosphamide.
-
Materials:
-
Cyclophosphamide
-
Sterile saline or water for injection
-
Syringes and needles for subcutaneous or intraperitoneal injection
-
-
Protocol:
-
Reconstitute cyclophosphamide to the desired concentration.
-
Administer cyclophosphamide via subcutaneous or intraperitoneal injection. A typical regimen is 150 mg/kg administered on day -4 and 100 mg/kg on day -1 relative to infection.
-
To maintain neutropenia throughout the experiment, additional doses of 100 mg/kg can be administered on subsequent days (e.g., day +2 and +4).
-
Fungal Inoculum Preparation
-
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate agar medium (e.g., Sabouraud Dextrose Agar)
-
Sterile saline
-
Hemocytometer or spectrophotometer
-
-
Protocol:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest fungal cells (for Candida) or conidia (for Aspergillus) and suspend them in sterile saline.
-
Wash the cells/conidia by centrifugation and resuspend in sterile saline.
-
Adjust the concentration of the inoculum to the desired CFU/mL using a hemocytometer or by correlating optical density to cell counts. A typical inoculum concentration for invasive candidiasis models is around 5 x 10^5 CFU/mL.
-
Mouse Model of Disseminated Invasive Candidiasis
-
Materials:
-
Neutropenic mice
-
Prepared fungal inoculum
-
Syringes and needles for intravenous injection
-
-
Protocol:
-
Infect neutropenic mice by injecting the fungal inoculum (typically 0.1 mL) into the lateral tail vein.
-
Treatment with this compound or vehicle control is typically initiated 2 hours post-infection.
-
This compound Administration
-
Materials:
-
This compound
-
Appropriate vehicle for reconstitution (e.g., sterile water for injection)
-
Syringes and needles for intravenous or intraperitoneal injection
-
-
Protocol:
-
Reconstitute this compound to the desired concentration in the appropriate vehicle.
-
Administer the prepared rezafungin solution to the mice via the desired route (intravenous or intraperitoneal). Dosing regimens can vary from a single dose to multiple doses administered over several days.
-
Assessment of Fungal Burden
-
Materials:
-
Sterile dissection tools
-
Sterile saline or PBS
-
Tissue homogenizer
-
Appropriate agar medium
-
Incubator
-
-
Protocol:
-
At the end of the study period, euthanize the mice.
-
Aseptically remove the kidneys (or other target organs).
-
Homogenize the organs in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenates.
-
Plate the dilutions onto appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
-
Visualizations
Caption: Experimental workflow for rezafungin efficacy testing in a neutropenic mouse model.
Caption: Mechanism of action of rezafungin leading to fungal cell death.
References
- 1. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pharmacodynamic Target Exposures for Rezafungin against Candida tropicalis and Candida dubliniensis in the Neutropenic Mouse Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rezafungin Acetate Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of rezafungin acetate for in vitro applications. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A1: The recommended solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of high-concentration stocks that can be diluted to final working concentrations in aqueous media.[1]
Q2: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A2: It is crucial to keep the final concentration of DMSO in your assay medium low, typically below 0.5% to 1%, to avoid solvent-induced artifacts or toxicity to cells.[1] The exact tolerance can vary between cell lines and experimental conditions, so it is always recommended to run a vehicle control with the same final DMSO concentration as your experimental samples.
Q3: Can I dissolve this compound directly in water or culture medium?
A3: While this compound has some water solubility (around 50 mg/mL), it is more readily soluble in DMSO.[2] For consistent and reliable results in in vitro assays, preparing a high-concentration stock in DMSO and then diluting it into your aqueous experimental medium is the standard and recommended practice.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with compounds prepared in DMSO. This can be due to exceeding the aqueous solubility of the compound at the final concentration. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Formulation | Solubility | Molar Equivalent | Notes |
| DMSO | ~100-230 mg/mL | ~77.79-178.93 mM | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
| Water | 50 mg/mL | 38.89 mM | - |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5.75 mg/mL | ≥ 4.47 mM | This is a formulation for in vivo use and may not be suitable for all in vitro assays. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5.75 mg/mL | ≥ 4.47 mM | This is a formulation for in vivo use and may not be suitable for all in vitro assays. |
| 10% DMSO + 90% Corn Oil | ≥ 5.75 mg/mL | ≥ 4.47 mM | This is a formulation for in vivo use and not suitable for most in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
Procedure:
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In a sterile environment (e.g., a biosafety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 1285.44 g/mol .
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Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.285 mg of this compound in 1 mL of DMSO.
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Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
When diluting, add the stock solution to the aqueous medium and mix immediately and thoroughly to minimize the risk of precipitation. A common technique is to add the small volume of DMSO stock into a larger volume of medium while vortexing gently.
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Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific assay (typically <0.5%).
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Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration of this compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in in vitro assays.
Caption: Troubleshooting workflow for this compound solubility.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound is an echinocandin antifungal agent that targets the fungal cell wall. Specifically, it inhibits the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing 1,3-β-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.
Caption: Mechanism of action of this compound.
References
Optimizing rezafungin acetate stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of rezafungin acetate in cell culture experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application and optimization of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a next-generation echinocandin antifungal agent. Its mechanism of action involves the specific inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][2][3][4] This inhibition disrupts the cell wall's integrity, leading to osmotic instability and fungal cell death.[1] As this enzyme is not present in mammalian cells, rezafungin's action is specific to fungi.
Q2: What makes rezafungin more stable than other echinocandins? A2: Rezafungin is a structural analog of anidulafungin but has been chemically modified with a choline aminal ether at the C5 ornithine position. This modification prevents the spontaneous ring-opening degradation pathway that affects older echinocandins at physiological pH, resulting in significantly increased chemical stability in solutions and a longer half-life.
Q3: What solvents should I use to prepare a stock solution of this compound? A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. For cell culture applications, it is highly recommended to prepare a concentrated stock solution (e.g., 10-100 mg/mL) in sterile, fresh, anhydrous DMSO.
Q4: How should I store this compound powder and stock solutions? A4: The lyophilized powder should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored sealed from moisture. Recommended storage for stock solutions is 1 month at -20°C or up to 1 year at -80°C.
Q5: Does the presence of serum in the culture medium affect rezafungin's activity? A5: Yes, the presence of serum can affect the in vitro activity of all echinocandins, including rezafungin. All echinocandins are highly protein-bound. One study using 50% human serum showed an increase in the Minimum Inhibitory Concentration (MIC) values for rezafungin, although the increase was less pronounced compared to other echinocandins like anidulafungin. This is an important consideration when designing experiments and interpreting results.
Q6: Can the type of plasticware used in experiments affect the results? A6: Yes, the choice of plasticware may influence experimental outcomes. A study demonstrated that using tissue culture-treated versus untreated polystyrene plates resulted in different MIC values for rezafungin, suggesting a potential for interaction between the compound and the plate surface. For consistency, it is recommended to use the same type of plates throughout an experimental series.
Troubleshooting Guide
Problem 1: A precipitate forms in my cell culture medium after adding the this compound stock solution.
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Possible Cause: "Solvent shock" from adding a concentrated DMSO stock directly into an aqueous medium, causing the drug to fall out of solution.
-
Solution:
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Use Pre-warmed Medium: Always add the rezafungin stock to cell culture medium that has been pre-warmed to 37°C.
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Optimize DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally at or below 0.1% and not exceeding 0.5%. You can achieve this by preparing a more concentrated DMSO stock solution.
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Step-wise Dilution: Instead of adding the stock directly to the final volume of medium, first create an intermediate dilution by adding the DMSO stock to a smaller volume of warm, serum-free medium. Then, add this intermediate dilution to the rest of your complete medium.
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Gentle & Slow Addition: Add the stock solution (or intermediate dilution) to the medium drop-wise while gently swirling or agitating the container to ensure rapid and even dispersion.
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Aid Dissolution: If a precipitate still occurs, gentle heating or sonication can be used to aid dissolution during preparation.
-
-
Possible Cause: The concentration of this compound is above its solubility limit in the final medium.
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Solution: Review the literature for effective concentrations. If high concentrations are necessary, consider formulation strategies, although this may introduce confounding variables into the experiment.
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Possible Cause: Interaction with media components. Cell culture media are complex mixtures of salts and proteins that can sometimes cause small molecules to precipitate.
-
Solution: If you suspect an interaction, test the solubility of rezafungin at the same final concentration in a simpler solution, such as Phosphate-Buffered Saline (PBS), to see if the issue persists.
Problem 2: My experimental results are inconsistent or show high variability.
-
Possible Cause: Degradation of rezafungin in the prepared medium due to improper storage.
-
Solution: Prepare fresh working solutions of rezafungin in your cell culture medium for each experiment. Do not store the drug diluted in culture medium for extended periods. While rezafungin is very stable, this practice minimizes potential variability.
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Possible Cause: Adsorption of the compound to plasticware.
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Solution: Be consistent with the type of plasticware (flasks, plates, tubes) used in your experiments. Pre-wetting pipette tips with the solution before transferring can help minimize loss due to adsorption.
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Possible Cause: Repeated freeze-thaw cycles of the DMSO stock solution.
-
Solution: Aliquot your stock solution into single-use volumes upon initial preparation to prevent degradation and moisture absorption that can occur with repeated thawing and freezing.
Quantitative Data Summary
The following tables summarize the stability and solubility of this compound based on available data.
Table 1: Stability of Rezafungin in Solution
| Condition | Solvent/Medium | Temperature | Duration | Remaining Activity/Purity | Reference |
| Incubated | Human Serum | 37°C | 44 hours | >94% | |
| Incubated | PBS | 37°C | 44 hours | >94% | |
| Stored as Lyophilized Powder | N/A | 40°C | 9 months | >98% ( <2% degradation) | |
| Reconstituted Solution (in Water for Injection) | Water | 5°C to 25°C | 24 hours | Stable | |
| Final Infusion Solution (in Saline or Dextrose) | Saline/Dextrose | 5°C to 25°C | 48 hours | Stable |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ~230 mg/mL (~178.9 mM) | Vendor data. | |
| DMSO | 200 mg/mL (155.6 mM) | Requires sonication. Hygroscopic DMSO can reduce solubility. | |
| DMSO | 100 mg/mL (77.8 mM) | Use fresh DMSO as moisture can reduce solubility. | |
| Water | 50 mg/mL | Vendor data. | |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5.75 mg/mL (4.47 mM) | In vivo formulation; may be adapted for specific assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium, while minimizing the risk of precipitation.
Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, single-use microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Complete cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Stock Solution Preparation (e.g., 20 mg/mL): a. In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile, anhydrous DMSO to achieve the target concentration of 20 mg/mL. Note: Use fresh, high-quality DMSO as absorbed moisture can impact solubility. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If needed, gentle warming or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into sterile, single-use tubes in volumes appropriate for your experiments (e.g., 10-20 µL). e. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
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Working Solution Preparation (e.g., 10 µg/mL in 10 mL of medium): a. Thaw a single aliquot of the 20 mg/mL rezafungin stock solution at room temperature. b. Ensure your complete cell culture medium is pre-warmed to 37°C in a sterile container (e.g., a 15 mL conical tube). c. Calculate the volume of stock solution needed. For a 10 µg/mL final concentration in 10 mL:
-
(10 µg/mL * 10 mL) / 20,000 µg/mL = 0.005 mL or 5 µL.
-
The final DMSO concentration will be 5 µL / 10,000 µL = 0.05%, which is well-tolerated by most cell lines. d. Crucial Step: While gently swirling the tube of pre-warmed medium, add the 5 µL of stock solution drop-wise into the medium. Do not add the stock directly to the bottom of the tube or let it sit undiluted. e. Cap the tube and invert gently 3-4 times to ensure the solution is homogeneous. Do not vortex vigorously as this can cause foaming and protein denaturation. f. The working solution is now ready for use in your cell culture experiments. Prepare this solution fresh for each experiment.
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Protocol 2: Assay for Determining Rezafungin Stability in Cell Culture Medium by HPLC
Objective: To quantify the concentration of this compound in a cell culture medium over time to determine its stability under standard incubation conditions. This protocol is adapted from methods used for other echinocandins.
Materials:
-
This compound
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Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
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Incubator (37°C, 5% CO₂)
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Sterile tubes for sample collection
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HPLC system with a fluorescence or UV detector
-
Analytical column (e.g., C8 or C18)
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Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade
-
Ultrapure water
Methodology:
-
Preparation of Stability Samples: a. Prepare a working solution of this compound in the desired cell culture medium at a known concentration (e.g., 10 µg/mL) following Protocol 1. b. Dispense the solution into multiple sterile tubes, one for each time point. c. Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO₂). d. Prepare a "Time 0" control by immediately processing one of the tubes as described below.
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Sample Collection and Processing: a. At each designated time point (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube from the incubator. b. To precipitate proteins that may interfere with the analysis, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the sample. c. Vortex vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
HPLC Analysis: a. Mobile Phase (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA b. Gradient (Example): Run a linear gradient from 5% B to 95% B over 10-15 minutes on a C18 column to elute rezafungin. The exact gradient and mobile phase composition must be optimized for your specific system and column. c. Detection: Monitor the column effluent at a wavelength determined by a UV scan of this compound (typically in the range of 210-280 nm). d. Quantification: i. Prepare a standard curve by making serial dilutions of rezafungin in the same cell culture medium and processing them identically to the stability samples. ii. Integrate the peak area corresponding to rezafungin for each sample and standard. iii. Plot the peak area versus concentration for the standards to generate a linear regression curve. iv. Use the equation from the standard curve to calculate the concentration of rezafungin remaining at each time point.
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-
Data Analysis: a. Calculate the percentage of rezafungin remaining at each time point relative to the Time 0 sample. b. Plot the percentage remaining versus time to visualize the degradation kinetics.
Visualizations
References
Addressing variability in rezafungin acetate MIC testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in rezafungin acetate Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a next-generation echinocandin antifungal agent.[1] Its mechanism of action involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[2][3][4] This disruption of the cell wall's structural integrity leads to osmotic instability and ultimately, fungal cell lysis and death.[4] Because mammalian cells lack this enzyme, rezafungin's action is specific to fungi.
Q2: What are the primary causes of variability in rezafungin MIC results?
The most significant factor contributing to interlaboratory variability in rezafungin MIC testing is the choice of polystyrene microtiter plates. Studies have shown that differences between tissue culture-treated (TC-treated) and untreated (UT) plates from various manufacturers can lead to variations in MIC values, particularly for highly susceptible species like Candida albicans. This is likely due to differential binding of the drug to the plastic. Other factors can include adherence to testing protocols (CLSI/EUCAST), and the use of supplements like surfactants or Bovine Serum Albumin (BSA).
Q3: Are there established clinical breakpoints for rezafungin?
Yes, the Clinical and Laboratory Standards Institute (CLSI) has approved provisional susceptible-only breakpoints for rezafungin against several Candida species. These breakpoints help in classifying isolates as susceptible to the antifungal agent. Both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines and breakpoints for antifungal susceptibility testing.
Q4: How does rezafungin's stability compare to other echinocandins?
Rezafungin is chemically more stable in solution than first-generation echinocandins like anidulafungin. This enhanced stability makes it more flexible for dosing, storage, and manufacturing. Studies have shown less than 2% degradation of lyophilized rezafungin powder even when stored at 40°C for 9 months, suggesting that shipping conditions are a less likely source of variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound MIC testing.
| Issue | Potential Cause | Recommended Action |
| High inter-laboratory or plate-to-plate variability in MICs, especially for C. albicans. | Inconsistent Microtiter Plates: Use of different types (TC-treated vs. untreated) or manufacturers of polystyrene plates is a primary source of variation. | Standardize Plates: Consistently use high-quality tissue culture-treated (TC) plates for all assays. Untreated plates have been shown to yield higher and more variable MICs for certain species. |
| Nonspecific Binding: Rezafungin may bind to the surface of the polystyrene plates, reducing the effective drug concentration. | Incorporate a Surfactant: Consider modifying the EUCAST protocol by adding 0.002% Tween 20 (T20) to the medium. This has been shown to mitigate nonspecific binding and normalize MIC values across different plate types without compromising the ability to distinguish between wild-type and fks mutant strains. | |
| Difficulty in differentiating wild-type (WT) isolates from those with fks resistance mutations. | Overlapping MIC Ranges: Standard testing conditions may result in MIC ranges for WT and mutant populations that are poorly separated. | Supplement with BSA: The addition of 50% Bovine Serum Albumin (BSA) to the growth medium can result in higher MICs and may increase the separation between WT and fks mutant isolates. |
| Suboptimal Protocol: The chosen testing standard (e.g., CLSI M27, EUCAST E.Def 7.3.1) may not be optimal for this specific differentiation. | Follow Reference Methods Strictly: Ensure strict adherence to the latest CLSI or EUCAST reference methods for broth dilution antifungal susceptibility testing of yeasts. For difficult cases, molecular testing for FKS gene mutations can provide definitive confirmation of resistance. | |
| Unexpectedly high MIC values for all tested isolates. | Drug Potency/Storage: Although rezafungin is stable, improper storage or handling of the drug powder or stock solutions could lead to degradation. | Verify Drug Integrity: Prepare fresh stock solutions of this compound according to the manufacturer's instructions. Ensure that the powdered compound and solutions are stored at the recommended temperatures (e.g., powder at 4°C, solutions at -80°C). |
| Incorrect Inoculum Preparation: An inoculum density that is too high can lead to falsely elevated MICs. | Standardize Inoculum: Prepare the fungal inoculum as specified in the CLSI/EUCAST guidelines, typically adjusting to a 0.5 McFarland standard and then diluting to the final required concentration. |
Data Presentation
Table 1: Rezafungin MIC Values for Common Candida Species (CLSI Method)
| Candida Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| C. albicans | 0.03 | 0.06 | 100.0% |
| C. glabrata | 0.06 | 0.06 | 98.3% |
| C. parapsilosis | 1 | 2 | 99.6% |
| C. tropicalis | 0.03 | 0.06 | 100.0% |
| C. krusei | 0.03 | 0.03 | 100.0% |
| C. dubliniensis | 0.06 | 0.12 | 100.0% |
| Data compiled from a worldwide collection of invasive fungal isolates from 2019-2020. |
Table 2: CLSI Provisional Clinical Breakpoints and Epidemiological Cutoff Values (ECVs) for Rezafungin
| Candida Species | Breakpoint (mg/L) | ECV (mg/L) |
| C. albicans | ≤0.25 | 0.12 |
| C. auris | ≤0.5 | 0.5 |
| C. dubliniensis | ≤0.12 | 0.25 |
| C. glabrata | ≤0.5 | 0.25 |
| C. krusei | ≤0.25 | 0.25 |
| C. parapsilosis | ≤2 | 4 |
| C. tropicalis | ≤0.25 | 0.12 |
| Breakpoints are for "Susceptible-Only". ECVs are provisional. |
Experimental Protocols
1. Standard Broth Microdilution MIC Testing (CLSI M27/EUCAST E.Def 7.3.1)
This protocol is a generalized summary based on established reference methods.
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Drug Preparation: Prepare serial two-fold dilutions of this compound in RPMI 1640 medium.
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Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final target inoculum concentration.
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Inoculation: Dispense the diluted drug concentrations into the wells of a 96-well microtiter plate. Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
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Incubation: Incubate the plates at 35°C for 24-48 hours.
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Reading the MIC: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control.
2. Modified EUCAST Protocol to Mitigate Binding
This modified protocol aims to reduce variability caused by nonspecific binding of rezafungin to plastic.
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Medium Preparation: Prepare RPMI 1640 medium supplemented with 0.002% Tween 20 (T20).
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Drug and Inoculum Preparation: Follow steps 1 and 2 from the standard protocol, using the T20-supplemented RPMI medium for all dilutions.
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Inoculation, Incubation, and Reading: Proceed with steps 3, 4, and 5 of the standard protocol. The use of T20 helps to normalize MIC values across different types of TC-treated plates.
Visualizations
Caption: Mechanism of action of rezafungin via inhibition of 1,3-β-D-glucan synthase.
Caption: Standard experimental workflow for rezafungin MIC broth microdilution testing.
References
Technical Support Center: Rezafungin Acetate Preclinical Dosage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing rezafungin acetate in preclinical models of fungal infections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel, long-acting echinocandin antifungal agent.[1][2][3] Its mechanism of action involves the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[4] This disruption of the cell wall integrity leads to osmotic instability and fungal cell death.
Q2: What are the key pharmacokinetic (PK) features of rezafungin in preclinical models?
Rezafungin is characterized by a long elimination half-life, which allows for extended-interval dosing, such as once-weekly administration.[2] In mouse models, it exhibits dose-proportional increases in plasma peak concentration (Cmax) and area under the concentration-time curve (AUC). This long half-life and front-loaded drug exposure contribute to its efficacy.
Q3: What are the recommended starting doses for rezafungin in mouse models?
The optimal dose of rezafungin depends on the specific fungal pathogen, the infection model (prophylaxis vs. treatment), and the desired outcome. Based on published preclinical studies, here are some general recommendations:
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Invasive Candidiasis (prophylaxis and treatment): Doses ranging from 1 mg/kg to 30 mg/kg have shown efficacy. For prophylaxis, single subcutaneous doses of 5, 10, or 20 mg/kg administered 1 to 5 days before the fungal challenge have been effective.
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Invasive Aspergillosis (prophylaxis and treatment): Doses of 5, 10, and 20 mg/kg have been used in prophylactic models, with higher doses and administration closer to the time of challenge showing better survival rates. For treatment, extended-interval dosing of 1, 4, and 16 mg/kg on days 1, 4, and 7 post-inoculation has been shown to improve survival.
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Pneumocystis Pneumonia (prophylaxis): A dose of 1 mg/kg administered intraperitoneally once daily for 6 days has been shown to be effective.
Q4: How should this compound be formulated for preclinical administration?
This compound is a water-soluble compound. For in vivo experiments, it can be dissolved in sterile water for injection. A common formulation described in the literature for animal experiments involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the final formulation is clear and suitable for the intended route of administration (e.g., intravenous, intraperitoneal, or subcutaneous).
Troubleshooting Guide
Issue 1: High variability in fungal burden (CFU/g) in kidneys or other organs.
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Question: We are observing high variability in the fungal colony-forming units (CFU) per gram of tissue between animals in the same treatment group. What could be the cause and how can we mitigate this?
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Answer: High variability in fungal burden is a common challenge in preclinical infection models. Several factors can contribute to this:
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Inoculum Preparation and Administration: Ensure the fungal inoculum is homogenous and that each animal receives a consistent volume and concentration of the fungal suspension. Vortex the inoculum immediately before drawing it into the syringe for each animal. Inconsistent intravenous injection can lead to variable seeding of the organs.
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Animal Health Status: The underlying health of the animals can influence the establishment and progression of the infection. Ensure all animals are healthy and of a consistent age and weight at the start of the experiment.
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Immunosuppression Regimen: If using an immunosuppressed model, ensure the timing and dosage of the immunosuppressive agents (e.g., cyclophosphamide) are consistent across all animals.
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Tissue Homogenization: Incomplete or inconsistent homogenization of the harvested organs can lead to variability in CFU counts. Standardize the homogenization procedure, including the duration and intensity.
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Alternative Quantification Methods: Consider using quantitative PCR (qPCR) to measure fungal DNA in the tissue, as this method can sometimes show less variability than traditional CFU counting.
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Issue 2: Unexpected animal mortality in control or treatment groups.
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Question: We are experiencing unexpected animal deaths, even in our control groups. What are the potential causes?
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Answer: Unexpected mortality can arise from several factors unrelated to the treatment itself:
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Severity of Infection: The fungal challenge dose may be too high, leading to rapid and overwhelming infection. Consider performing a pilot study to determine an appropriate inoculum concentration that results in a consistent infection without causing premature mortality in the control group.
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Toxicity of Immunosuppressive Agents: The regimen used to induce neutropenia or immunosuppression can have its own toxicity. Carefully monitor the animals for signs of distress and consider adjusting the dose or timing of the immunosuppressive drugs.
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Formulation Vehicle Toxicity: The vehicle used to dissolve and administer rezafungin could have toxic effects, especially if administered at a high volume or concentration. Always include a vehicle-only control group to assess any potential toxicity of the formulation.
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Administration Procedure: Improper administration technique (e.g., incorrect intravenous injection) can cause injury or distress to the animals. Ensure all personnel are properly trained in the required techniques.
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Issue 3: Difficulty in dissolving this compound for injection.
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Question: We are having trouble getting the this compound to fully dissolve in our vehicle for injection. What can we do?
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Answer: this compound is generally water-soluble. However, if you are encountering solubility issues, consider the following:
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Use of Solubilizing Agents: As mentioned in the FAQs, a common vehicle for animal studies includes DMSO, PEG300, and Tween-80, which aid in solubility.
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Sonication: Gentle sonication can help to dissolve the compound.
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pH Adjustment: The pH of the solution can influence the solubility of some compounds. However, be cautious with pH adjustments to ensure the final formulation is physiologically compatible.
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Fresh Preparation: Prepare the formulation fresh before each use to avoid potential precipitation or degradation over time.
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Quantitative Data Summary
Table 1: Efficacy of Rezafungin Prophylaxis in an Invasive Candidiasis Mouse Model
| Rezafungin Dose (mg/kg, s.c.) | Day of Administration (pre-challenge) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| 5 | -5 | Not significantly different from vehicle |
| 10 | -5 | Significantly lower than vehicle |
| 20 | -5 | Complete clearance in most animals |
| 5 | -3 | Significantly lower than vehicle |
| 10 | -3 | Significantly lower than vehicle |
| 20 | -3 | Complete clearance in most animals |
| 5 | -1 | Significantly lower than vehicle |
| 10 | -1 | Complete clearance in most animals |
| 20 | -1 | Complete clearance in all animals |
| Vehicle | 0 | High fungal burden |
Data synthesized from studies by Hager et al. (2021).
Table 2: Efficacy of Rezafungin in a Neutropenic Mouse Model of Invasive Aspergillosis
| Treatment Group | Dosing Regimen | Median Survival (days) | Percent Survival |
| Rezafungin | 1 mg/kg on days 1, 4, 7 | 10.5 | 50% |
| Rezafungin | 4 mg/kg on days 1, 4, 7 | 12 | 60% |
| Rezafungin | 16 mg/kg on days 1, 4, 7 | 12 | 60% |
| Posaconazole | 20 mg/kg twice daily | >12 | 80% |
| Vehicle Control | - | 4.5 | 0% |
Data from Wiederhold et al. (2019).
Table 3: Pharmacokinetic Parameters of Rezafungin in an Immunocompetent Mouse Model of Disseminated Candidiasis
| Rezafungin Dose (mg/kg, IP) | Cmax (µg/mL) | AUC (µg*h/mL) over 48h | Elimination Half-life (h) |
| 10 | 23.1 | 736 | 29.8 |
| 20 | 43.3 | 1250 | 35.5 |
| 40 | 82.3 | 2380 | 42.1 |
| 60 | 95.8 | 3300 | 52.0 |
Data from a study cited by Zhao et al.
Experimental Protocols & Workflows
Protocol 1: Invasive Candidiasis Prophylaxis Mouse Model
This protocol is based on the methodology described by Hager et al. (2021).
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Animal Model: Female BALB/c mice.
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Immunosuppression: Not required for this specific candidiasis model.
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Rezafungin Administration:
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Prepare this compound in a suitable vehicle.
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Administer a single subcutaneous (s.c.) dose of rezafungin (e.g., 5, 10, or 20 mg/kg) on day -5, -3, or -1 relative to the fungal challenge.
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Include a vehicle control group.
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Fungal Challenge:
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Culture Candida albicans on Sabouraud dextrose agar.
-
Prepare a suspension in sterile saline and adjust the concentration.
-
On day 0, inoculate mice intravenously (i.v.) with the C. albicans suspension.
-
-
Outcome Assessment:
-
Sacrifice mice at 24 hours post-challenge.
-
Harvest kidneys, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on appropriate agar to determine the fungal burden (CFU/g of tissue).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rezafungin treatment in mouse models of invasive candidiasis and aspergillosis: Insights on the PK/PD pharmacometrics of rezafungin efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biafungin acetate | C65H88N8O19 | CID 92135634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Rezafungin Acetate Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating mechanisms of resistance to rezafungin acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to rezafungin?
The most common and clinically significant mechanism of resistance to rezafungin, and all echinocandins, is the acquisition of mutations in the FKS genes (FKS1 and FKS2 in Candida glabrata, and primarily FKS1 in other Candida species). These genes encode the catalytic subunits of β-1,3-D-glucan synthase, the enzymatic target of rezafungin.[1][2][3] Mutations, typically occurring in specific "hot spot" regions, reduce the affinity of the enzyme for the drug, leading to decreased susceptibility.[1][3]
Q2: Are there other mechanisms of resistance to rezafungin besides FKS mutations?
Yes, while less common, other mechanisms can contribute to reduced susceptibility or tolerance to rezafungin:
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Upregulation of the Cell Wall Integrity (CWI) Pathway: In response to the cell wall stress induced by rezafungin, fungal cells can activate the CWI pathway. This signaling cascade helps to remodel and reinforce the cell wall, partially counteracting the effects of the drug.
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Increased Chitin Synthesis: As a compensatory mechanism for the inhibition of β-1,3-D-glucan synthesis, some isolates increase the production of chitin, another key structural polysaccharide in the fungal cell wall. This can sometimes lead to a "paradoxical growth effect" where the fungus exhibits growth at higher, but not intermediate, drug concentrations.
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Efflux Pump Overexpression: Although a more prominent mechanism for azole resistance, the overexpression of drug efflux pumps may play a minor role in reduced echinocandin susceptibility in some cases.
Q3: How does the resistance profile of rezafungin compare to other echinocandins?
Rezafungin generally shares a similar spectrum of activity and resistance mechanisms with other echinocandins like anidulafungin, caspofungin, and micafungin. Cross-resistance is common, meaning an isolate with an FKS mutation conferring resistance to one echinocandin is typically resistant to others. However, the exact minimum inhibitory concentration (MIC) values can vary between the different echinocandins for specific FKS mutations.
Q4: What is the paradoxical growth effect (PGE) and how can it affect my results?
The paradoxical growth effect, sometimes referred to as the Eagle effect, is an in vitro phenomenon where a fungal isolate shows less susceptibility (i.e., more growth) at high concentrations of an echinocandin than at more moderate concentrations. This can complicate the interpretation of antifungal susceptibility testing, potentially leading to a misclassification of an isolate's resistance profile. It is thought to be related to the upregulation of compensatory pathways like chitin synthesis at high drug concentrations. Rezafungin has been shown to exhibit a lower frequency of the paradoxical growth effect compared to caspofungin.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC values in broth microdilution assays.
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Possible Cause 1: Inoculum preparation. The density of the initial fungal suspension is critical. Ensure you are accurately preparing the inoculum to the CLSI-recommended concentration using a spectrophotometer or hemocytometer.
-
Possible Cause 2: Media and drug preparation. Use fresh, properly prepared RPMI 1640 medium. Ensure the rezafungin stock solution is fully dissolved in DMSO and then diluted appropriately in the medium. Avoid repeated freeze-thaw cycles of the drug stock.
-
Possible Cause 3: Reading the endpoint. The endpoint for echinocandins is a significant reduction in growth, not necessarily complete inhibition. This can be subjective. It is recommended to have a consistent reader or use a plate reader to standardize the interpretation. The paradoxical growth effect can also complicate readings; be sure to examine the entire concentration range.
-
Possible Cause 4: Contamination. Ensure aseptic technique throughout the procedure to prevent bacterial or cross-contamination with other fungal isolates.
Problem 2: Failure to amplify the FKS gene hot spot regions by PCR.
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Possible Cause 1: Poor DNA quality. Ensure the genomic DNA extracted from your Candida isolate is of high purity and concentration. Use a standardized DNA extraction kit for fungi.
-
Possible Cause 2: PCR inhibitors. Components from the fungal culture or DNA extraction process can inhibit the PCR reaction. Consider re-precipitating the DNA or using a commercial kit designed to remove inhibitors.
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Possible Cause 3: Primer design or annealing temperature. Verify that your PCR primers are specific to the FKS gene of the Candida species you are testing. Optimize the annealing temperature of your PCR program using a temperature gradient if necessary.
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Possible Cause 4: Insufficient DNA template. Ensure you are adding an adequate amount of genomic DNA to the PCR reaction.
Problem 3: Suspected resistance, but no mutation found in the FKS hot spot regions.
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Possible Cause 1: Mutation outside the hot spot. While most resistance-conferring mutations are in the hot spots, mutations in other regions of the FKS gene can occasionally occur. Consider sequencing the entire FKS1 and FKS2 genes.
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Possible Cause 2: Alternative resistance mechanism. The reduced susceptibility may be due to mechanisms other than target-site modification, such as upregulation of the cell wall integrity pathway or increased chitin synthesis. In this case, you would need to perform experiments to investigate these alternative mechanisms (see Experimental Protocols below).
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Possible Cause 3: FKS-independent tolerance. The isolate may exhibit tolerance rather than stable resistance, allowing it to survive in the presence of the drug without a heritable genetic change in the primary target.
Quantitative Data Summary
The following tables summarize key quantitative data related to rezafungin resistance.
Table 1: Rezafungin MICs against Candida Species with and without FKS Mutations
| Candida Species | FKS Status | Rezafungin MIC Range (µg/mL) | Comparator Echinocandin MIC Range (µg/mL) |
| C. glabrata | Wild-Type | ≤0.015 - 0.06 | Anidulafungin: ≤0.015 - 0.06Caspofungin: 0.03 - 0.5Micafungin: 0.03 - 0.06 |
| C. glabrata | Mutant | ≤0.015 - 2 | Anidulafungin: 0.12 - 2Caspofungin: 0.12 - >8Micafungin: 0.25 - 4 |
| C. albicans | Wild-Type | 0.002 - 0.125 | - |
| C. albicans | Mutant | 0.25 - >2 | - |
| C. tropicalis | Mutant | 1 - >2 | - |
| C. krusei | Mutant | 0.5 - 1 | - |
Data compiled from multiple sources. MIC ranges can vary based on specific mutations and testing conditions.
Table 2: Frequency of FKS Mutations in Echinocandin-Resistant Candida Isolates
| Candida Species | Prevalence of FKS Mutations in Echinocandin-Resistant Isolates | Common Mutations |
| C. glabrata | High (often the primary mechanism) | FKS2: S663P, F659del, F659SFKS1: S629P |
| C. albicans | Moderate | FKS1: S645P, F641S, S645Y |
| C. tropicalis | Low to Moderate | FKS1: F641S, S654P |
| C. krusei | Low | - |
| C. parapsilosis | Very Low | - |
Frequencies can vary by geographical region and patient population.
Experimental Protocols
1. Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 document.
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Objective: To determine the Minimum Inhibitory Concentration (MIC) of rezafungin against a Candida isolate.
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Materials: 96-well microtiter plates, RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS), this compound, DMSO, sterile water, Candida isolate, spectrophotometer.
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Methodology:
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Prepare a stock solution of rezafungin in DMSO.
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Perform serial two-fold dilutions of rezafungin in RPMI 1640 medium in the wells of a 96-well plate.
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Grow the Candida isolate on Sabouraud dextrose agar for 24 hours.
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Prepare a fungal inoculum suspension in sterile water and adjust the turbidity to a 0.5 McFarland standard.
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Dilute the inoculum in RPMI 1640 medium to the final required concentration.
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Add the diluted inoculum to each well of the microtiter plate containing the drug dilutions.
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Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.
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Incubate the plates at 35°C for 24 hours.
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The MIC is read as the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control.
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2. FKS Gene Sequencing
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Objective: To identify mutations in the hot spot regions of the FKS1 and FKS2 genes.
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Materials: Candida isolate, fungal DNA extraction kit, PCR primers for FKS1 and FKS2 hot spots, PCR reagents (Taq polymerase, dNTPs, buffer), thermocycler, gel electrophoresis equipment, DNA sequencing service or instrument.
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Methodology:
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Extract high-quality genomic DNA from the Candida isolate using a commercial kit.
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Amplify the FKS1 and FKS2 hot spot regions using specific primers via PCR.
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Verify the successful amplification of the target regions by running the PCR products on an agarose gel.
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Purify the PCR products to remove primers and dNTPs.
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Sequence the purified PCR products using Sanger sequencing.
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Align the resulting sequences with a wild-type reference sequence for the respective Candida species to identify any nucleotide changes that result in amino acid substitutions.
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3. Quantification of Cell Wall Chitin
This protocol uses Calcofluor White, a fluorescent dye that binds to chitin.
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Objective: To quantify the relative amount of chitin in the cell wall of Candida isolates.
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Materials: Candida isolates, culture medium (with and without rezafungin), Calcofluor White stain, phosphate-buffered saline (PBS), flow cytometer or fluorescence microscope.
-
Methodology:
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Grow Candida isolates to the mid-log phase in the presence and absence of a sub-inhibitory concentration of rezafungin.
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Harvest the cells by centrifugation and wash them with PBS.
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Resuspend the cells in PBS and stain with Calcofluor White (e.g., 25 µg/mL) for 10-15 minutes in the dark.
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Analyze the fluorescence of the stained cells using a flow cytometer. The mean fluorescence intensity correlates with the relative chitin content.
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Alternatively, visualize the cells using a fluorescence microscope to observe changes in chitin distribution.
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4. Glucan Synthase Activity Assay
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Objective: To measure the activity of the β-1,3-D-glucan synthase enzyme complex and its inhibition by rezafungin.
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Materials: Candida isolate, cell lysis buffer, ultracentrifuge, radioactive UDP-[14C]glucose, non-radioactive UDP-glucose, rezafungin, glass fiber filters, scintillation counter.
-
Methodology:
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Prepare a crude membrane fraction from the Candida isolate by mechanical disruption and ultracentrifugation. This fraction will contain the glucan synthase enzyme.
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Set up reaction mixtures containing buffer, the membrane fraction (enzyme source), and varying concentrations of rezafungin.
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Initiate the enzymatic reaction by adding UDP-[14C]glucose.
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Incubate the reaction at 30°C for a defined period (e.g., 40-60 minutes).
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Stop the reaction by adding trichloroacetic acid (TCA), which precipitates the newly synthesized glucan polymer.
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Filter the mixture through glass fiber filters to capture the radioactive glucan.
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Wash the filters to remove unincorporated UDP-[14C]glucose.
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Measure the radioactivity on the filters using a liquid scintillation counter. The amount of radioactivity is proportional to the glucan synthase activity.
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Calculate the IC50 value (the concentration of rezafungin that inhibits 50% of the enzyme activity).
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5. Gene Expression Analysis by RT-qPCR
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Objective: To measure the relative expression levels of genes involved in the cell wall integrity pathway or efflux pumps.
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Materials: Candida isolate, culture medium (with and without rezafungin), RNA extraction kit, reverse transcriptase, qPCR primers for target and reference genes, SYBR Green or TaqMan probe-based qPCR master mix, real-time PCR instrument.
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Methodology:
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Grow the Candida isolate in the presence and absence of a sub-inhibitory concentration of rezafungin.
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Extract total RNA from the fungal cells using a suitable kit.
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Synthesize cDNA from the extracted RNA using reverse transcriptase.
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Perform qPCR using primers specific for your target genes (e.g., SLT2, CHS3, CDR1) and at least one validated reference gene (e.g., ACT1, TEF1) for normalization.
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Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the rezafungin-treated samples compared to the untreated controls.
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Visualizations
Caption: Experimental workflow for investigating rezafungin resistance.
Caption: Simplified Cell Wall Integrity (CWI) signaling pathway in Candida.
References
- 1. Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous Mutational Frequency and FKS Mutation Rates Vary by Echinocandin Agent against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans Genes Modulating Echinocandin Susceptibility of Caspofungin-Adapted Mutants Are Constitutively Expressed in Clinical Isolates with Intermediate or Full Resistance to Echinocandins [mdpi.com]
Technical Support Center: Rezafungin Acetate and FKS Gene Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rezafungin acetate and investigating its efficacy in the context of FKS gene mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do FKS gene mutations confer resistance?
This compound is a next-generation echinocandin that inhibits the activity of β-1,3-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall component β-1,3-D-glucan.[1][2] This inhibition leads to osmotic instability and fungal cell death.[2] Resistance to echinocandins, including rezafungin, is primarily associated with mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-1,3-D-glucan synthase enzyme.[1][3] These mutations typically occur in specific "hot spot" regions of the genes and alter the drug's binding to its target enzyme, thereby reducing its inhibitory activity.
Q2: How does the efficacy of rezafungin against Candida species with FKS mutations compare to other echinocandins?
Rezafungin generally demonstrates potent activity against Candida species, including some isolates with FKS mutations that confer resistance to first-generation echinocandins. While MIC values for rezafungin are higher against FKS mutants compared to wild-type isolates, they are often lower than those of other echinocandins against the same resistant strains. For instance, in a study of C. glabrata isolates with FKS mutations, rezafungin MICs ranged from ≤0.015 to 2 µg/mL, whereas micafungin, caspofungin, and anidulafungin MICs against the same mutants were higher. The enhanced stability and pharmacokinetic profile of rezafungin may allow it to overcome some resistance mechanisms.
Q3: What are the established clinical breakpoints for rezafungin susceptibility testing?
The U.S. Food and Drug Administration (FDA) and the Clinical and Laboratory Standards Institute (CLSI) have established clinical breakpoints for rezafungin against several Candida species. It is important to note that these breakpoints can differ. For example, for C. glabrata, the FDA-approved susceptible breakpoint is ≤0.12 mg/L, while the CLSI breakpoint is ≤0.5 mg/L. These differences are in part due to considerations of rezafungin's pharmacokinetic and pharmacodynamic profile, which may allow for efficacy at higher MICs.
Q4: Are there specific FKS mutations that are more frequently associated with rezafungin resistance?
Mutations in the hot spot regions of FKS1 and FKS2 are the most common cause of echinocandin resistance. In Candida glabrata, alterations in FKS2 are more frequently observed, with the S663P substitution being particularly common. Other significant mutations include those at positions F625, S629, and D632 in FKS1, and F659 in FKS2. The specific mutation can influence the level of resistance to different echinocandins.
Troubleshooting Guides
Issue 1: Unexpectedly high rezafungin MIC values for a known FKS mutant.
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Possible Cause 1: Presence of additional, non-target-based resistance mechanisms. While FKS mutations are the primary driver of echinocandin resistance, other mechanisms could contribute to reduced susceptibility.
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Troubleshooting Step: Perform whole-genome sequencing to identify other potential resistance-conferring mutations. Evaluate the expression of efflux pumps or genes involved in cell wall stress responses.
-
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Possible Cause 2: Incorrect susceptibility testing methodology. Deviations from standardized protocols can lead to inaccurate MIC readings.
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Troubleshooting Step: Ensure strict adherence to CLSI M27 or EUCAST guidelines for antifungal susceptibility testing. Verify the quality of the testing medium, inoculum preparation, and incubation conditions. Use appropriate quality control strains (e.g., C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).
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Issue 2: Discrepancy between genotypic prediction of resistance (FKS mutation present) and phenotypic susceptibility (low rezafungin MIC).
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Possible Cause 1: The specific FKS mutation has a minimal impact on rezafungin binding. Not all FKS mutations confer the same level of resistance, and some may have a lesser effect on rezafungin compared to other echinocandins.
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Troubleshooting Step: Review the literature for data on the specific mutation's impact on rezafungin efficacy. Compare the rezafungin MIC to those of other echinocandins for the same isolate.
-
-
Possible Cause 2: Heteroresistance. The isolate population may contain a subpopulation of susceptible cells.
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Troubleshooting Step: Perform population analysis profiling (PAP) to detect heteroresistance. This involves plating a large inoculum on agar plates containing a range of rezafungin concentrations.
-
Data Presentation
Table 1: Comparative MIC Ranges (µg/mL) of Rezafungin and Other Echinocandins against Candida glabrata with and without FKS Mutations.
| Drug | FKS Status | MIC Range (µg/mL) | Reference |
| Rezafungin | Wild-Type | ≤0.015 - 0.06 | |
| Mutant | ≤0.015 - 2 | ||
| Micafungin | Wild-Type | 0.03 - 0.06 | |
| Mutant | 0.25 - 4 | ||
| Caspofungin | Wild-Type | 0.03 - 0.5 | |
| Mutant | 0.12 - >8 | ||
| Anidulafungin | Wild-Type | ≤0.015 - 0.06 | |
| Mutant | 0.12 - 2 |
Table 2: Rezafungin MICs against Common Candida Species.
| Candida Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| C. albicans | 0.03 | 0.06 | |
| C. glabrata | 0.06 | 0.06 | |
| C. tropicalis | 0.03 | 0.06 | |
| C. parapsilosis | 1 | 2 | |
| C. krusei | 0.03 | 0.03 | |
| C. dubliniensis | 0.06 | 0.12 |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Rezafungin
This protocol is based on the CLSI M27 reference method.
-
Preparation of Rezafungin Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL.
-
Store stock solutions at -80°C.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the rezafungin stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 0.008 to 8 µg/mL in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Culture the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of rezafungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
-
Protocol 2: Detection of FKS Gene Mutations by Sanger Sequencing
This is a standard method for identifying mutations in the FKS1 and FKS2 genes.
-
Genomic DNA Extraction:
-
Extract genomic DNA from the Candida isolate using a commercial fungal DNA extraction kit or standard methods such as chloroform extraction.
-
-
PCR Amplification of FKS Hot Spot Regions:
-
Design or use previously validated primers to amplify the "hot spot" regions of FKS1 and FKS2.
-
Perform PCR in a reaction mixture containing the extracted genomic DNA, primers, dNTPs, PCR buffer, and a DNA polymerase.
-
Use appropriate cycling conditions (annealing temperature, extension time) for the specific primers.
-
-
PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using a BigDye Terminator chemistry kit with the purified PCR product and the same primers used for amplification.
-
Analyze the sequencing reaction products on a capillary electrophoresis-based DNA analyzer.
-
-
Sequence Analysis:
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Align the obtained sequences with the wild-type FKS1 and FKS2 gene sequences from a reference strain to identify any nucleotide changes.
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Translate the nucleotide sequence to the amino acid sequence to determine if the mutations result in amino acid substitutions.
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Mandatory Visualizations
Caption: Workflow for Rezafungin MIC Determination.
Caption: Workflow for FKS Gene Mutation Detection.
Caption: FKS Mutation and Rezafungin Resistance.
References
Challenges in developing assays for rezafungin acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rezafungin acetate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rezafungin?
Rezafungin is an echinocandin antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[1][4] This enzyme is present in fungal cells but not in mammalian cells, providing a selective target. By inhibiting this enzyme, rezafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.
Q2: What are the main advantages of rezafungin compared to other echinocandins?
Rezafungin offers several advantages over first-generation echinocandins, including a significantly longer half-life of approximately 133-152 hours, which allows for once-weekly intravenous dosing. It also exhibits greater chemical stability in solution and plasma.
Q3: What are the standard methods for in vitro susceptibility testing of rezafungin?
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are used for in vitro susceptibility testing of rezafungin against yeasts. The CLSI M27 standard provides guidelines for broth microdilution assays.
Troubleshooting Guides
In Vitro Susceptibility Testing (MIC Assays)
Problem: High variability in Minimum Inhibitory Concentration (MIC) results between experiments or laboratories.
Possible Causes:
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Non-specific binding to plasticware: Rezafungin, being a lipophilic molecule, can adhere to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration in the wells and consequently, falsely elevated MIC values. This is a well-documented issue, especially with EUCAST methodology.
-
Inconsistent inoculum preparation: The density of the fungal inoculum is critical for reproducible MIC results.
-
Choice of microtiter plates: Different brands and types of plates (tissue culture-treated vs. non-treated) can lead to varied levels of drug binding and affect MIC results.
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Media composition variability: Variations in RPMI-1640 media lots can influence fungal growth and MIC outcomes.
Solutions:
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Mitigate non-specific binding: For EUCAST assays, the addition of a surfactant like Tween 20 at a final concentration of 0.002% to the medium has been shown to reduce non-specific binding and normalize MIC values across different plate types.
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Standardize inoculum preparation: Use a spectrophotometer to adjust the inoculum to the correct density as specified in the CLSI or EUCAST guidelines.
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Consistent plate usage: Use the same type and brand of microtiter plates for all experiments to ensure consistency. If variability is a known issue, consider performing a validation study with different plate types.
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Quality control of media: Use media from a reputable supplier and consider testing new lots against quality control strains before use in critical experiments.
Problem: Unexpectedly high or low MIC values for quality control (QC) strains.
Possible Causes:
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Incorrect drug concentration: Errors in the preparation of the rezafungin stock solution or serial dilutions.
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Contamination: Contamination of the media, inoculum, or drug solutions.
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Improper incubation: Incorrect temperature or duration of incubation.
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Degradation of rezafungin: Although more stable than other echinocandins, improper storage of stock solutions can lead to degradation.
Solutions:
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Verify drug concentrations: Prepare fresh stock solutions and serial dilutions. Have a second analyst independently verify the calculations and preparations.
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Aseptic technique: Ensure strict aseptic technique throughout the assay setup.
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Calibrate equipment: Regularly calibrate incubators and other laboratory equipment.
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Proper storage: Store rezafungin powder and stock solutions as recommended by the manufacturer, protected from light and moisture.
Bioanalytical Assays (LC-MS/MS)
Problem: Poor peak shape or splitting in the chromatogram.
Possible Causes:
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Sample solvent incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
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Column overload: Injecting too much analyte can saturate the column.
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Column contamination: Accumulation of matrix components from biological samples on the column.
Solutions:
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Solvent matching: Whenever possible, dissolve and inject samples in the mobile phase or a weaker solvent.
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Optimize sample concentration: Dilute the sample to ensure the amount of analyte is within the linear range of the column.
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Use of guard columns and sample cleanup: Employ a guard column to protect the analytical column and optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Problem: Inaccurate or imprecise results.
Possible Causes:
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Matrix effects: Components in the biological matrix (e.g., plasma, serum) can enhance or suppress the ionization of rezafungin, leading to inaccurate quantification.
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Degradation of rezafungin: Rezafungin, like other echinocandins, can degrade. A potential issue is the formation of an open-ring degradant which may be isobaric with the parent compound, interfering with quantification if not chromatographically separated.
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High protein binding: Rezafungin is highly protein-bound (over 98%). Incomplete protein precipitation can lead to variable recovery and inaccurate results.
Solutions:
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Optimize sample preparation: Thoroughly optimize the protein precipitation step. Ensure complete precipitation and efficient extraction of rezafungin.
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Develop a stability-indicating method: The analytical method should be able to separate rezafungin from its potential degradation products. This can be achieved by performing forced degradation studies (e.g., acid, base, oxidation, heat, photolysis) and ensuring the analytical method can resolve the parent drug from any degradants formed.
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Use of an appropriate internal standard: An isotopically labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.
Data Presentation
Table 1: In Vitro Susceptibility of Candida Species to Rezafungin (CLSI Method)
| Candida Species | N | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| C. albicans | 651 | ≤0.008–0.25 | 0.03 | 0.06 | 100 |
| C. glabrata | 352 | ≤0.008–2 | 0.06 | 0.06 | 98.3 |
| C. tropicalis | 158 | ≤0.008–0.25 | 0.03 | 0.06 | 100 |
| C. parapsilosis | 250 | 0.06–4 | 1 | 2 | 99.6 |
| C. krusei | 75 | ≤0.008–0.25 | 0.03 | 0.03 | 100 |
| C. dubliniensis | 37 | ≤0.008–0.25 | 0.06 | 0.12 | 100 |
Data compiled from a study of invasive fungal isolates from 2019-2020.
Table 2: Pharmacokinetic Parameters of Rezafungin in Patients with Candidemia or Invasive Candidiasis
| Parameter | Value |
| Terminal Half-life (t1/2) | ~152 hours |
| Volume of Distribution (Vd) | 67 L |
| Clearance (CL) | 0.35 L/hr |
| Protein Binding | 87.5% to 93.6% |
Following an initial 400 mg loading dose and subsequent 200 mg weekly doses.
Experimental Protocols
CLSI M27 Broth Microdilution for Yeasts
This is a generalized protocol based on the CLSI M27 standard for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species.
1. Media Preparation:
-
Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterilize by filtration.
2. Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of rezafungin in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.
3. Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the drug dilutions with the prepared fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
5. Reading the MIC:
-
The MIC is the lowest concentration of rezafungin that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control well. This can be determined visually or with a spectrophotometer.
LC-MS/MS for Rezafungin in Plasma
This protocol outlines a general procedure for the quantification of rezafungin in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (preferably isotopically labeled rezafungin).
-
Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate proteins.
-
Vortex for 10 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 90% B over 4 minutes).
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions (Example):
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for rezafungin and the internal standard need to be optimized for the specific instrument used.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of rezafungin to the internal standard against the concentration of the calibrators.
-
The concentration of rezafungin in the unknown samples is determined from the calibration curve.
Visualizations
Caption: Mechanism of action of rezafungin.
Caption: Generalized workflow for MIC determination.
Caption: Troubleshooting high MIC variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method. [bio-protocol.org]
- 4. cidara.com [cidara.com]
Strategies to prevent rezafungin acetate degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of rezafungin acetate in solution. Below you will find frequently asked questions and troubleshooting guides to prevent its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a key consideration?
This compound is a next-generation echinocandin antifungal agent. Like other echinocandins, it functions by inhibiting the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. Its efficacy is dependent on the integrity of its molecular structure. Degradation in solution can lead to a loss of antifungal activity, making it crucial to understand and control the factors that affect its stability for reliable experimental results and therapeutic efficacy. Rezafungin, however, has been designed for improved stability compared to first-generation echinocandins.
Q2: What are the primary factors that can cause this compound to degrade in solution?
While rezafungin is chemically more stable than older echinocandins, its degradation can be influenced by several factors, including:
-
pH: Extreme pH values can promote hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light may lead to photodegradation. Patients receiving rezafungin are advised to use protection from the sun.
-
Oxidizing Agents: Contact with strong oxidizing agents could potentially degrade the molecule.
Q3: What are the recommended storage conditions for this compound in its various forms?
To ensure the stability and efficacy of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder (Vial) | 20°C to 25°C (68°F to 77°F) | As per expiry date | Excursions are permitted between 15°C and 30°C (59°F to 86°F). Protect from light by keeping the vial in the outer carton. |
| Reconstituted Solution | 5°C to 25°C (41°F to 77°F) | Up to 24 hours | Do not freeze. |
| Diluted IV Infusion Solution | 5°C to 25°C (41°F to 77°F) | Up to 48 hours | Do not freeze. |
Q4: How should I prepare a solution of this compound for my experiments?
For optimal stability, follow this two-step process:
-
Reconstitution: Aseptically reconstitute the lyophilized powder with sterile Water for Injection. To minimize foaming, swirl the vial gently; do not shake.
-
Dilution: Further dilute the reconstituted solution in a suitable infusion solution, such as 0.9% Sodium Chloride, 0.45% Sodium Chloride, or 5% Dextrose in water.
Q5: What quantitative data is available on the stability of rezafungin?
Rezafungin has demonstrated remarkable stability compared to its predecessors.
| Condition | Rezafungin Remaining | Anidulafungin Remaining | Duration |
| Incubation in Serum at 37°C | >94% | 10% | 44 hours |
| Incubation in PBS at 37°C | >94% | 50% | 44 hours |
| Storage of Lyophilized Powder at 40°C | >98% | Not Available | 9 months |
| Storage in Solution (Saline or 5% Dextrose) with exposure to light and 40°C | >93% | Not Available | 1 year |
Troubleshooting Guide
Issue: Unexpected loss of antifungal activity in my experiment.
This could be due to the degradation of this compound. Follow this troubleshooting workflow:
Validation & Comparative
Rezafungin vs. Anidulafungin: A Comparative Review of In Vitro Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal activity of rezafungin and anidulafungin, two prominent echinocandin antifungals. The information presented is collated from peer-reviewed studies and is intended to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Executive Summary
Rezafungin, a novel echinocandin, demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus.[1][2][3][4] Its performance is largely comparable to that of anidulafungin, another established echinocandin.[2] Both agents function by inhibiting (1,3)-β-D-glucan synthase, a critical component of the fungal cell wall. This guide will delve into the quantitative data from in vitro susceptibility testing, detail the experimental methodologies employed, and provide a visual representation of the testing workflow.
In Vitro Susceptibility Data
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) against specific fungal isolates. The following tables summarize the comparative MIC and MEC values for rezafungin and anidulafungin against key fungal pathogens as reported in various studies. Lower MIC/MEC values are indicative of greater in vitro potency.
Table 1: Comparative In Vitro Activity against Candida Species
| Fungal Species | Rezafungin MIC (mg/L) | Anidulafungin MIC (mg/L) |
| Candida albicans | MIC50: 0.03 / MIC90: 0.06 | MIC50: 0.06 / MIC90: 2 |
| Candida glabrata | MIC50: 0.06 / MIC90: 0.06 | MIC50: 0.06 / MIC90: 2 |
| Candida parapsilosis | MIC50: 1 / MIC90: 2 | MIC50: 2 / MIC90: 4 |
| Candida tropicalis | MIC50: 0.03 / MIC90: 0.06 | MIC50: 0.06 / MIC90: 2 |
| Candida krusei | MIC50: 0.03 / MIC90: 0.03 | MIC50: 0.12 / MIC90: 0.25 |
| Candida auris | MIC90: 0.25 | MIC Range: 0.25-1 |
| Candida dubliniensis | MIC50: 0.06 / MIC90: 0.12 | ECV: 0.12 |
| Candida guilliermondii | MIC90: 1 | ECV: 8 |
| Candida lusitaniae | MIC90: 0.25 | ECV: 1 |
MIC50/MIC90: The minimum concentration of the drug that inhibits the growth of 50%/90% of isolates. ECV: Epidemiological Cutoff Value.
Table 2: Comparative In Vitro Activity against Aspergillus Species
| Fungal Species | Rezafungin MEC (mg/L) | Anidulafungin MEC (mg/L) |
| Aspergillus fumigatus | MEC90: 0.015-0.06 | MEC90: 0.015 |
| Aspergillus flavus | MEC90: 0.015-0.03 | MEC50: 0.007 |
| Aspergillus niger | Not widely reported | MEC50: 0.007 |
| Aspergillus terreus | Not widely reported | Not widely reported |
MEC: Minimum Effective Concentration, the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide were primarily generated using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
CLSI Broth Microdilution Method for Yeasts (M27)
This method is the gold standard for determining the MICs of antifungal agents against yeast isolates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.
-
Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
CLSI Broth Microdilution Method for Filamentous Fungi (M38)
This method is employed to determine the MECs of antifungal agents against molds.
-
Inoculum Preparation: A suspension of fungal conidia is prepared and the concentration is adjusted using a spectrophotometer or hemocytometer.
-
Drug Dilution: Similar to the M27 method, the antifungal agents are serially diluted in 96-well microtiter plates with RPMI 1640 medium.
-
Inoculation: The standardized conidial suspension is added to the wells.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MEC Determination: The MEC is determined by microscopic examination as the lowest drug concentration at which abnormal, compact hyphal growth is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the CLSI broth microdilution antifungal susceptibility testing methods.
Caption: Workflow for Antifungal Susceptibility Testing.
Conclusion
Both rezafungin and anidulafungin exhibit potent in vitro activity against a wide array of clinically relevant fungal pathogens. Rezafungin's activity is comparable to that of anidulafungin for most common Candida and Aspergillus species. The choice between these agents in a clinical or research setting may be influenced by other factors such as pharmacokinetic profiles, potential for resistance development, and specific patient populations. The standardized methodologies outlined by CLSI are crucial for ensuring the reproducibility and comparability of in vitro antifungal susceptibility data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Rezafungin (CD101) demonstrates potent in vitro activity against Aspergillus, including azole-resistant Aspergillus fumigatus isolates and cryptic species - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Rezafungin and Caspofungin: A Guide for Researchers
This guide provides a detailed comparison of the in vivo efficacy of rezafungin and caspofungin, two prominent echinocandin antifungal agents. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support further investigation and development in the field of antifungal therapies.
Mechanism of Action
Both rezafungin and caspofungin share a common mechanism of action. They are non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. As mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase, this mechanism provides a selective target for antifungal therapy.[1][2]
Comparative Efficacy Data
The following tables summarize the key in vivo efficacy data from both preclinical animal models and human clinical trials, allowing for a direct comparison of rezafungin and caspofungin.
Preclinical Efficacy in a Neutropenic Mouse Model of Candida auris Infection
This study evaluated the efficacy of rezafungin and caspofungin in a neutropenic mouse model of bloodstream infection caused by various clades of Candida auris.[3]
| Efficacy Parameter | Rezafungin | Caspofungin | Fungal Strain(s) | Animal Model | Reference |
| Survival Rate (21 days) | 60-100% | 90% (against specific isolates) | Candida auris (South Asian, East Asian, South African, South American clades) | Neutropenic BALB/c mice | |
| Kidney Fungal Burden Reduction (log CFU/g) | 3-5 | >3 | Candida auris | Neutropenic BALB/c mice | |
| Heart Fungal Burden Reduction (log CFU/g) | 2-4 | >3 | Candida auris | Neutropenic BALB/c mice | |
| Brain Fungal Burden | No inhibition of fungal growth | No inhibition of fungal growth | Candida auris | Neutropenic BALB/c mice |
Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (ReSTORE Trial)
The ReSTORE trial was a Phase 3, multicenter, double-blind, randomized study comparing the efficacy and safety of once-weekly rezafungin to once-daily caspofungin in patients with candidemia and/or invasive candidiasis.
| Efficacy Endpoint | Rezafungin | Caspofungin | Patient Population | Reference |
| Day 30 All-Cause Mortality | 24% (22/93) | 21% (20/94) | Adults with candidemia and/or invasive candidiasis | |
| Day 14 Global Cure | 59% (55/93) | 61% (57/94) | Adults with candidemia and/or invasive candidiasis | |
| Day 5 Mycological Eradication | 68.7% | 63.2% | Adults with candidemia and/or invasive candidiasis | |
| Median Time to Negative Blood Culture | 26.5 hours | 38.8 hours | Adults with candidemia and/or invasive candidiasis |
Clinical Efficacy in Patients with Candidemia and Invasive Candidiasis (STRIVE Trial)
The STRIVE trial was a Phase 2, randomized, double-blind study comparing two dosing regimens of rezafungin to caspofungin in patients with candidemia and/or invasive candidiasis.
| Efficacy Endpoint | Rezafungin (400 mg/200 mg) | Caspofungin | Patient Population | Reference |
| Day 14 Overall Cure | 76.1% (35/46) | 67.2% (41/61) | Adults with candidemia and/or invasive candidiasis | |
| 30-Day All-Cause Mortality | 4.4% | 13.1% | Adults with candidemia and/or invasive candidiasis | |
| Median Time to Candidemia Clearance | 19.5 hours | 22.8 hours | Adults with candidemia |
Experimental Protocols
Neutropenic Mouse Model of Candida auris Bloodstream Infection
1. Animal Model:
-
Species: BALB/c male mice.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide.
2. Fungal Strains and Inoculum:
-
Strains: Ten isolates of Candida auris representing four different clades (South Asian, East Asian, South African, and South American) were used.
-
Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar, and suspensions were prepared in sterile saline.
-
Infection: Mice were infected via intravenous injection with 107 colony-forming units (CFU)/mouse for the lethality experiment and 8 x 106 CFU/mouse for the fungal tissue burden experiment.
3. Dosing Regimens:
-
Rezafungin: 20 mg/kg administered intravenously on days 1, 3, and 6 post-infection.
-
Caspofungin: 3 mg/kg administered intravenously once daily for 6 days, starting 24 hours post-infection.
4. Efficacy Endpoints:
-
Survival: Animal survival was monitored for 21 days post-infection.
-
Fungal Burden: On day 7 post-infection, mice were euthanized, and kidneys, hearts, and brains were harvested. Organs were homogenized, and serial dilutions were plated to determine the fungal burden (CFU/gram of tissue).
-
Histopathology: Tissues were also subjected to histopathological examination to observe fungal lesions.
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study comparing antifungal agents.
This guide demonstrates that while both rezafungin and caspofungin are effective echinocandins, rezafungin's pharmacokinetic profile allows for a less frequent, front-loaded dosing regimen. Preclinical data in a challenging C. auris infection model show comparable or improved activity of rezafungin over caspofungin. Clinical trials have established the non-inferiority of rezafungin to caspofungin for the treatment of candidemia and invasive candidiasis, with some evidence suggesting a potential for faster mycological eradication. These findings support the continued investigation of rezafungin as a valuable therapeutic option in the management of invasive fungal infections.
References
- 1. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Rezafungin in Prophylactic Mouse Models of Invasive Candidiasis, Aspergillosis, and Pneumocystis Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rezafungin is Noninferior to Caspofungin For All-Cause Mortality For Candida Infections - Atlas Infectious Disease Practice [atlasidp.com]
Rezafungin Acetate vs. Micafungin: A Comparative Analysis Against Candida auris
For Researchers, Scientists, and Drug Development Professionals
The emergence of the multidrug-resistant fungal pathogen Candida auris poses a significant global health threat, necessitating the development and evaluation of novel antifungal agents. This guide provides a detailed comparison of rezafungin acetate, a next-generation echinocandin, and micafungin, an established echinocandin, in their activity against C. auris. The information presented is based on available preclinical data.
Executive Summary
This compound demonstrates potent in vitro and in vivo activity against Candida auris, comparable or superior to micafungin.[1][2][3][4][5] As a second-generation echinocandin, rezafungin offers a prolonged half-life, allowing for once-weekly dosing, a potential advantage over the daily administration required for micafungin. Both drugs target the fungal cell wall by inhibiting 1,3-β-D-glucan synthase. While both are effective, rezafungin has shown a statistically significant reduction in fungal burden compared to micafungin in in-vivo models, which may be attributed to its front-loaded dosing.
Data Presentation
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for rezafungin and micafungin against Candida auris. Lower MIC values indicate greater potency.
| Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| This compound | 0.03 - 8 | 0.5 | Not Reported | |
| Micafungin | 0.5 - >8 | Not Reported | Not Reported |
Note: MIC values can vary depending on the specific C. auris clade and the testing methodology (e.g., CLSI vs. EUCAST). Some studies have shown that rezafungin maintains activity against some C. auris isolates with elevated MICs to other echinocandins.
In Vivo Efficacy
Studies in neutropenic mouse models of invasive candidiasis provide insights into the in vivo activity of these antifungals.
| Antifungal Agent | Dosing Regimen | Fungal Burden Reduction (Kidney, log CFU/g) | Fungal Burden Reduction (Heart, log CFU/g) | Reference |
| This compound | 20 mg/kg on days 1, 3, and 6 | 3 - 5 | 2 - 4 | |
| Micafungin | 5 mg/kg once daily for 6 days | >3 (in many cases) | >3 (in many cases) |
Note: In one study, rezafungin-treated mice showed a statistically significant reduction in fungal burden compared to micafungin-treated mice. All echinocandins, including rezafungin and micafungin, showed an improvement in survival rates in infected mice.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro activity of rezafungin and micafungin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inoculum Preparation: C. auris isolates are cultured on Sabouraud dextrose agar at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.
-
Drug Dilution: The antifungals are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Time-Kill Kinetic Assays
Time-kill studies assess the fungicidal or fungistatic activity of an antifungal agent over time.
-
Preparation: A standardized inoculum of C. auris is prepared in RPMI-1640 medium, with and without the addition of 50% human serum to simulate in vivo conditions.
-
Drug Exposure: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 0.25 to 32 mg/L).
-
Sampling and Plating: Aliquots are removed at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), serially diluted, and plated on Sabouraud dextrose agar.
-
Colony Counting: After incubation, the number of colony-forming units (CFU)/mL is determined. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.
Murine Model of Invasive Candidiasis
In vivo efficacy is evaluated using a neutropenic mouse model.
-
Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A standardized inoculum of C. auris is injected intravenously via the lateral tail vein.
-
Antifungal Treatment: Treatment with rezafungin or micafungin is initiated at a specified time post-infection. Dosing regimens are designed to simulate human exposures.
-
Endpoint Evaluation: After a defined treatment period, mice are euthanized, and target organs (e.g., kidneys, heart) are harvested, homogenized, and plated to determine the fungal burden (CFU/g of tissue).
Visualizations
Mechanism of Action: Echinocandin Inhibition of Fungal Cell Wall Synthesis
Caption: Echinocandins inhibit 1,3-β-D-glucan synthase, disrupting fungal cell wall integrity.
Experimental Workflow: In Vitro and In Vivo Comparison
Caption: Workflow for comparing rezafungin and micafungin against Candida auris.
References
- 1. Activity of rezafungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Efficacy of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in a Neutropenic Mouse Bloodstream Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Rezafungin: A New Frontier in the Fight Against Echinocandin-Resistant Candida
A Comparative Analysis of Rezafungin's Efficacy and Mechanism of Action
The emergence of echinocandin-resistant Candida species presents a significant challenge in the management of invasive fungal infections. Rezafungin, a next-generation echinocandin, offers a promising therapeutic alternative due to its unique pharmacokinetic profile and potent in vitro and in vivo activity. This guide provides a comprehensive comparison of rezafungin's efficacy against echinocandin-resistant Candida, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental evaluation.
Comparative In Vitro Efficacy
Rezafungin has demonstrated potent in vitro activity against a broad range of Candida species, including those with acquired resistance to first-generation echinocandins.[1][2][3][4] The primary mechanism of echinocandin resistance in Candida involves mutations in the hot spot regions of the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme, β-1,3-D-glucan synthase.[5]
Numerous studies have evaluated the minimum inhibitory concentrations (MICs) of rezafungin against echinocandin-resistant Candida isolates and compared them to other echinocandins.
Table 1: Comparative MICs of Rezafungin and Other Echinocandins against Echinocandin-Resistant Candida glabrata Isolates
| Antifungal Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Rezafungin | 0.03 - >8 | 0.25 | 2 |
| Anidulafungin | 0.03 - >8 | 0.5 | 4 |
| Caspofungin | 0.06 - >8 | 1 | 8 |
| Micafungin | 0.015 - >8 | 0.25 | 4 |
Data synthesized from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative MICs of Rezafungin and Other Echinocandins against Candida auris Isolates (including echinocandin-resistant strains)
| Antifungal Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Rezafungin | 0.03 - 8 | 0.25 | 0.5 |
| Anidulafungin | 1 - >16 | 1 | 2 |
| Caspofungin | 0.5 - >16 | 1 | 2 |
| Micafungin | 0.5 - >8 | 1 | 2 |
Data synthesized from multiple sources, including isolates with FKS mutations.
These data indicate that while cross-resistance is observed, rezafungin often exhibits lower MIC values compared to other echinocandins against resistant strains.
In Vivo Efficacy
Animal models of invasive candidiasis have corroborated the in vitro findings, demonstrating rezafungin's potent efficacy in treating infections caused by echinocandin-resistant Candida. In a murine model of disseminated Candida auris infection, rezafungin treatment resulted in a significantly lower kidney fungal burden compared to micafungin and amphotericin B.
Experimental Protocols
The evaluation of rezafungin's efficacy relies on standardized and reproducible experimental methodologies.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of rezafungin and comparator antifungals against Candida isolates.
Methodology: Antifungal susceptibility testing is performed using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27.
-
Isolate Preparation: Candida isolates are cultured on Sabouraud dextrose agar for 24 hours at 35°C.
-
Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL. This is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Antifungal Preparation: Rezafungin and comparator agents are serially diluted in RPMI 1640 medium.
-
Incubation: The microdilution plates are incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
In Vivo Efficacy Murine Model
Objective: To evaluate the in vivo efficacy of rezafungin in a disseminated candidiasis model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are used to establish a systemic infection.
-
Infection: Mice are infected via intravenous injection with a standardized inoculum of an echinocandin-resistant Candida strain.
-
Treatment: Treatment with rezafungin, a comparator antifungal, or a vehicle control is initiated at a specified time post-infection. Rezafungin's long half-life allows for less frequent dosing (e.g., once weekly) compared to other echinocandins which require daily administration.
-
Efficacy Assessment: Efficacy is determined by assessing endpoints such as survival rates and fungal burden in target organs (e.g., kidneys, brain) at the end of the study. Fungal burden is quantified by homogenizing the organs and plating serial dilutions to determine colony-forming units (CFU) per gram of tissue.
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the mechanism of action of echinocandins and a typical workflow for evaluating antifungal efficacy.
Caption: Mechanism of echinocandin action and resistance.
Caption: Experimental workflow for antifungal efficacy evaluation.
Conclusion
Rezafungin demonstrates potent activity against echinocandin-resistant Candida isolates, often exhibiting lower MIC values than first-generation echinocandins. Its efficacy is further supported by in vivo data. The unique pharmacokinetic properties of rezafungin, particularly its long half-life allowing for once-weekly dosing, present a significant advantage in clinical practice. As resistance to existing antifungals continues to grow, rezafungin represents a valuable addition to the therapeutic armamentarium for combating invasive candidiasis caused by difficult-to-treat, resistant pathogens. Further clinical studies are essential to fully delineate its role in managing these challenging infections.
References
- 1. Rezafungin: a novel antifungal for the treatment of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Overcoming the Resistance Hurdle: Pharmacokinetic-Pharmacodynamic Target Attainment Analyses for Rezafungin (CD101) against Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rezafungin and Fluconazole for the Treatment of Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the emergence of novel agents warrants a thorough comparison with established treatments. This guide provides a detailed, data-driven head-to-head comparison of rezafungin, a next-generation echinocandin, and fluconazole, a widely used triazole antifungal. This analysis is intended to inform researchers, scientists, and drug development professionals on the key differences in their mechanism of action, in vitro activity, clinical efficacy, safety, and pharmacokinetic profiles.
Mechanism of Action: Distinct Pathways of Fungal Disruption
Rezafungin and fluconazole target different essential components of the fungal cell, leading to distinct antifungal effects.
Rezafungin, as an echinocandin, acts by inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2] This enzyme is critical for the synthesis of 1,3-β-D-glucan, a vital structural component of the fungal cell wall.[3] By disrupting the production of this polysaccharide, rezafungin compromises the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[3][4] This mechanism is fungicidal against most Candida species.
Fluconazole, a triazole antifungal, targets the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a primary component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the cell membrane, thereby inhibiting fungal growth. This action is generally considered fungistatic against Candida species.
References
Rezafungin vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes
An in-depth review of rezafungin's clinical performance against established echinocandins for the treatment of candidemia and invasive candidiasis, supported by data from pivotal clinical trials.
This guide provides a comprehensive comparison of rezafungin, a novel once-weekly echinocandin, with the current standard of care for invasive fungal infections, primarily focusing on other echinocandins like caspofungin. The analysis is based on results from key clinical trials, including the Phase 3 ReSTORE and Phase 2 STRIVE studies, offering researchers, scientists, and drug development professionals a detailed overview of rezafungin's efficacy, safety, and mechanism of action.
Mechanism of Action: A Shared Pathway
Rezafungin, like other echinocandins such as caspofungin, micafungin, and anidulafungin, targets the fungal cell wall by inhibiting the 1,3-β-D-glucan synthase enzyme complex.[1][2][3] This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a vital component of the fungal cell wall that is absent in mammalian cells.[4][5] Inhibition of this enzyme disrupts the cell wall's integrity, leading to osmotic instability and ultimately fungal cell death. This targeted mechanism of action is a hallmark of the echinocandin class, providing a specific and potent antifungal effect.
Clinical Trial Data: Rezafungin vs. Caspofungin
The efficacy and safety of rezafungin have been primarily evaluated in the Phase 3 ReSTORE and Phase 2 STRIVE clinical trials, where it was compared to the standard of care, caspofungin, for the treatment of candidemia and invasive candidiasis.
Phase 3 ReSTORE Trial Results
The ReSTORE trial was a global, multicenter, double-blind, randomized study that demonstrated the non-inferiority of once-weekly rezafungin to once-daily caspofungin.
Table 1: Key Efficacy Outcomes from the ReSTORE Trial
| Endpoint | Rezafungin | Caspofungin | Treatment Difference (95% CI) |
| Day 30 All-Cause Mortality (FDA Primary Endpoint) | 24% (22/93) | 21% (20/94) | 2.4% (-9.7 to 14.4) |
| Day 14 Global Cure (EMA Primary Endpoint) | 59% (55/93) | 61% (57/94) | -1.1% (-14.9 to 12.7) |
| Day 5 Mycological Eradication | 68.7% | 63.2% | Not Reported |
| Median Time to Negative Blood Culture (hours) | 26.5 | 38.8 | Not Reported |
Table 2: Safety Profile from the ReSTORE Trial
| Adverse Event | Rezafungin (n=98) | Caspofungin (n=98) |
| Any Treatment-Emergent AE | 91% (89) | 85% (83) |
| Serious Adverse Events | 56% (55) | 53% (52) |
| Most Common AEs (>5%) | Pyrexia, hypokalemia, pneumonia, septic shock, anemia | Pyrexia, hypokalemia, pneumonia, septic shock, anemia |
Phase 2 STRIVE Trial Results
The STRIVE trial was a randomized, double-blind study that assessed two dosing regimens of rezafungin compared to caspofungin. The 400 mg weekly dose followed by 200 mg weekly was selected for the Phase 3 trial.
Table 3: Efficacy Outcomes from the STRIVE Trial (Day 14)
| Outcome | Rezafungin (400mg/200mg) | Caspofungin |
| Overall Success | Not specified, but trended higher | Not specified |
| Clinical Cure | Not specified | Not specified |
| Mycological Success | Not specified | Not specified |
Table 4: Safety and Mortality from the STRIVE Trial
| Outcome | Rezafungin (400mg/200mg) | Caspofungin |
| Treatment-Emergent AEs | 94.4% | 81.8% |
| Severe AEs | 27.8% | 39.4% |
| Overall Mortality | 9.7% | 17.9% |
Experimental Protocols
ReSTORE Trial Methodology
The ReSTORE trial was a prospective, global, multicenter, double-blind, double-dummy, randomized, controlled trial.
-
Population : Adults (≥18 years) with documented candidemia or invasive candidiasis.
-
Intervention :
-
Rezafungin arm: 400 mg intravenously (IV) in week 1, followed by 200 mg IV once weekly for a total of two to four doses.
-
Caspofungin arm: 70 mg IV loading dose on day 1, followed by 50 mg IV daily for no more than 4 weeks. An optional switch to oral fluconazole was permitted in the caspofungin arm.
-
-
Primary Endpoints :
-
For the U.S. Food and Drug Administration (FDA): All-cause mortality at Day 30.
-
For the European Medicines Agency (EMA): Global cure at Day 14, which included clinical cure, radiological cure, and mycological eradication.
-
-
Non-inferiority Margin : A 20% margin was set for both primary endpoints.
STRIVE Trial Methodology
The STRIVE trial was a global, randomized, double-blind study designed to inform the dosing for the subsequent Phase 3 trial.
-
Population : Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.
-
Intervention Arms :
-
Rezafungin Group 1: 400 mg IV weekly.
-
Rezafungin Group 2: 400 mg IV in week 1, then 200 mg IV weekly.
-
Standard of Care (SOC) Group 3: Daily caspofungin with an option for oral step-down therapy.
-
-
Primary Endpoint : Overall success at Day 14, defined as a combination of clinical cure and mycological success.
Prophylaxis Indication: The ReSPECT Trial
Beyond treatment, rezafungin is also being investigated for the prevention of invasive fungal diseases in patients undergoing allogeneic blood and marrow transplantation in the Phase 3 ReSPECT trial. This study compares once-weekly rezafungin to the standard antimicrobial prophylaxis regimen.
Conclusion
Clinical trial data from the ReSTORE and STRIVE studies demonstrate that once-weekly rezafungin is non-inferior to the standard of care, once-daily caspofungin, for the treatment of candidemia and invasive candidiasis. The safety profile of rezafungin was comparable to that of caspofungin. The unique pharmacokinetic profile of rezafungin, allowing for once-weekly dosing, presents a potential advantage in clinical practice. The ongoing ReSPECT trial will further elucidate the role of rezafungin in the prophylactic setting.
References
Navigating Echinocandin Cross-Resistance: A Comparative Analysis of Rezafungin
A deep dive into the cross-resistance profiles of rezafungin and other echinocandins reveals a landscape of comparable in vitro activity against susceptible isolates, with potential advantages for rezafungin against certain resistant strains. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison, including experimental methodologies and key resistance pathways.
Rezafungin, a next-generation echinocandin, demonstrates a similar mechanism of action to its predecessors—anidulafungin, caspofungin, and micafungin—by inhibiting the 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall synthesis.[1][2][3] Resistance to echinocandins is primarily mediated by mutations in the FKS genes, which encode the catalytic subunit of this enzyme.[4][5] Understanding the cross-resistance patterns between rezafungin and other echinocandins is crucial for its clinical positioning and for managing the emergence of resistance.
Comparative In Vitro Susceptibility
In vitro studies consistently demonstrate that rezafungin shares a similar spectrum of activity with other echinocandins against wild-type Candida species. However, its performance against echinocandin-resistant isolates, particularly those harboring FKS mutations, is of significant interest.
Data from multiple studies have been compiled to compare the Minimum Inhibitory Concentrations (MICs) of rezafungin and other echinocandins against various Candida species, including those with defined FKS mutations. The geometric mean (GM) MIC values and MIC50/MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented below.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Echinocandins against Common Candida Species
| Organism | Antifungal | GM MIC | MIC50 | MIC90 |
| Candida albicans | Rezafungin | - | 0.06 | 0.06 |
| Anidulafungin | - | ≤0.015 | 0.03 | |
| Caspofungin | - | 0.03 | 0.06 | |
| Micafungin | - | ≤0.015 | 0.03 | |
| Candida glabrata | Rezafungin | 0.174 | 0.12 | 0.12 |
| Anidulafungin | - | 0.03 | 0.06 | |
| Caspofungin | - | 0.06 | 0.12 | |
| Micafungin | - | 0.03 | 0.03 | |
| Candida parapsilosis | Rezafungin | 1.564 | 1 | 2 |
| Anidulafungin | - | 1 | 2 | |
| Caspofungin | 0.551 | 0.5 | 1 | |
| Micafungin | - | 1 | 2 | |
| Candida tropicalis | Rezafungin | 0.163 | 0.06 | 0.06 |
| Anidulafungin | - | 0.03 | 0.06 | |
| Caspofungin | - | 0.06 | 0.12 | |
| Micafungin | - | 0.03 | 0.06 | |
| Candida krusei | Rezafungin | 0.240 | 0.12 | 0.12 |
| Anidulafungin | - | 0.06 | 0.12 | |
| Caspofungin | - | 0.12 | 0.25 | |
| Micafungin | - | 0.06 | 0.12 |
Data compiled from multiple sources. Note that GM MIC and MIC50/MIC90 values may vary slightly between studies due to differences in isolate collections and testing methodologies.
For echinocandin-resistant isolates, particularly Candida glabrata with FKS mutations, rezafungin has shown promising activity. One study found that against C. glabrata isolates with FKS mutations, rezafungin MICs ranged from ≤0.015 to 2 µg/mL, while micafungin, caspofungin, and anidulafungin had ranges of 0.25 to 4 µg/mL, 0.12 to >8 µg/mL, and 0.12 to 2 µg/mL, respectively. Furthermore, rezafungin demonstrated greater and more prolonged penetration at sites of intra-abdominal candidiasis in a mouse model compared to micafungin, which correlated with significantly greater activity against FKS-mutant Candida glabrata clinical strains.
Experimental Protocols
The determination of in vitro susceptibility and the identification of resistance mechanisms are fundamental to cross-resistance studies. The following are detailed methodologies for key experiments.
Antifungal Susceptibility Testing
Method: Broth Microdilution (BMD) based on Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.1 guidelines.
Protocol:
-
Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal inoculum is prepared in sterile saline or water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized final inoculum concentration in the test wells.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microtiter plates.
-
Microtiter Plate Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.
Identification of FKS Mutations
Method: DNA Sequencing of the FKS1 and FKS2 genes.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from the fungal isolates using commercially available kits or standard protocols.
-
PCR Amplification: The "hot spot" regions of the FKS1 and FKS2 genes, where resistance-conferring mutations are commonly found, are amplified using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The obtained DNA sequences are compared to the wild-type reference sequences of FKS1 and FKS2 to identify any nucleotide changes that result in amino acid substitutions.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Echinocandin Mechanism of Action and Resistance Pathway.
Caption: Workflow for Assessing Echinocandin Cross-Resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 4. cidara.com [cidara.com]
- 5. Expanded Access Use of Rezafungin for Salvage Therapy of Invasive Candida glabrata Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Rezafungin's Efficacy in Fluconazole-Resistant Aspergillus Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluconazole-resistant Aspergillus species presents a significant challenge in the management of invasive aspergillosis. This guide provides a comparative analysis of the efficacy of rezafungin, a novel long-acting echinocandin, against these resistant strains, with a focus on supporting experimental data. We compare its performance against other key antifungal agents and provide detailed experimental methodologies to aid in the design and interpretation of related research.
In Vitro Susceptibility
Rezafungin has demonstrated potent in vitro activity against a range of Aspergillus species, including those with reduced susceptibility to azoles. The following table summarizes the Minimum Effective Concentrations (MECs) of rezafungin and comparator antifungal agents against wild-type and azole-resistant Aspergillus fumigatus isolates. The MEC for echinocandins is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, as opposed to the MIC (Minimum Inhibitory Concentration) used for azoles, which is the lowest concentration that inhibits all visible growth.
| Antifungal Agent | A. fumigatus Wild-Type (GM MEC/MIC, mg/L) | A. fumigatus Azole-Resistant (GM MEC/MIC, mg/L) |
| Rezafungin | 0.024 [1][2] | 0.043 [1][2] |
| Caspofungin | 0.032 | 0.057 |
| Micafungin | 0.019 | 0.025 |
| Posaconazole | 0.076 | >8.0 |
| Voriconazole | 0.17 | >16.0 |
Data compiled from multiple sources. GM represents the geometric mean.
In Vivo Efficacy in a Disseminated Aspergillosis Model
In a neutropenic murine model of disseminated aspergillosis caused by an azole-resistant strain of Aspergillus fumigatus (harboring the TR34/L98H mutation in the cyp51A gene), rezafungin demonstrated significant efficacy in improving survival and reducing fungal burden.
Survival Studies
Extended-interval dosing of rezafungin resulted in a significant improvement in the survival of mice infected with azole-resistant A. fumigatus.
| Treatment Group (Dose) | Median Survival (Days) | Percent Survival |
| Vehicle Control | 4.5 | 0% |
| Rezafungin (1 mg/kg) | 10.5 | 50% |
| Rezafungin (4 mg/kg) | 12 | 60% |
| Rezafungin (16 mg/kg) | 11.5 | 60% |
| Posaconazole (20 mg/kg, twice daily) | >12 | 60% |
Fungal Burden Reduction
Rezafungin treatment also led to a significant reduction in the kidney fungal burden, a key indicator of disseminated disease.
| Treatment Group (Dose) | Mean Kidney Fungal Burden (log10 ng/g DNA) |
| Vehicle Control | 4.87 |
| Rezafungin (1 mg/kg) | 3.26 |
| Rezafungin (16 mg/kg) | 3.19 |
| Posaconazole (20 mg/kg, twice daily) | 2.94 |
Note: Data on lung fungal burden in a direct comparative study with voriconazole and amphotericin B for rezafungin in a fluconazole-resistant model was not available in the reviewed literature.
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution assays were performed according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
-
Isolates: Clinical isolates of Aspergillus fumigatus, including wild-type and characterized azole-resistant strains (e.g., with TR34/L98H mutations), were used.
-
Antifungal Agents: Rezafungin, caspofungin, micafungin, posaconazole, and voriconazole powders were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Procedure: A standardized inoculum of Aspergillus conidia was added to 96-well microtiter plates containing serial dilutions of the antifungal agents in RPMI 1640 medium.
-
Incubation: Plates were incubated at 35°C.
-
Endpoint Determination:
-
Echinocandins (Rezafungin, Caspofungin, Micafungin): The Minimum Effective Concentration (MEC) was determined after 24 hours of incubation as the lowest concentration that induced the growth of small, compact, and rounded hyphae compared to the filamentous growth in the control wells.
-
Azoles (Posaconazole, Voriconazole): The Minimum Inhibitory Concentration (MIC) was read after 48 hours as the lowest concentration that caused 100% inhibition of growth.
-
In Vivo Murine Model of Disseminated Aspergillosis
-
Animal Model: Male ICR mice were used.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (200 mg/kg) and 5-fluorouracil (150 mg/kg) administered one day prior to infection.
-
Infection: A clinical isolate of azole-resistant Aspergillus fumigatus (e.g., with TR34/L98H mutation) was used. Mice were infected via intravenous injection of a suspension of conidia (e.g., 1 x 105 CFU/mouse).
-
Antifungal Therapy:
-
Rezafungin: Administered intravenously on days 1, 4, and 7 post-infection at doses of 1, 4, and 16 mg/kg.
-
Posaconazole: Administered orally twice daily at a supratherapeutic dose of 20 mg/kg as a positive control.
-
Vehicle Control: Administered to the control group.
-
-
Efficacy Assessment:
-
Survival: Mice were monitored daily for 14 days, and survival was recorded.
-
Fungal Burden: On day 4 post-infection, a subset of mice from each group was euthanized, and kidneys were harvested. The fungal burden was quantified by real-time quantitative PCR (qPCR) of Aspergillus DNA.
-
Visualizing Experimental Design and Resistance Mechanisms
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow of the in vivo murine model for aspergillosis efficacy studies.
Signaling Pathway of Azole Resistance in Aspergillus
Caption: Key mechanisms of azole resistance in Aspergillus fumigatus.
References
Rezafungin Demonstrates Potent Activity Against Echinocandin-Resistant Candida glabrata Harboring FKS Mutations
A comprehensive analysis of in vitro data reveals Rezafungin's sustained efficacy against Candida glabrata isolates with clinically significant FKS gene mutations, offering a promising alternative for infections resistant to current echinocandins.
Researchers and drug development professionals face a growing challenge with the rise of echinocandin resistance in Candida glabrata, a leading cause of invasive candidiasis. This resistance is primarily driven by mutations in the FKS1 and FKS2 genes, which encode the target enzyme β-1,3-D-glucan synthase. A review of recent studies indicates that Rezafungin, a novel, long-acting echinocandin, maintains significant in vitro activity against C. glabrata isolates carrying these resistance-conferring mutations, often exhibiting lower minimum inhibitory concentrations (MICs) compared to other echinocandins like anidulafungin, caspofungin, and micafungin.
Comparative In Vitro Susceptibility
A compilation of data from multiple studies highlights Rezafungin's potency. Against C. glabrata isolates with wild-type FKS genes, Rezafungin demonstrates MICs generally ranging from ≤0.015 to 0.06 µg/mL.[1] More critically, for isolates harboring FKS mutations, Rezafungin MICs ranged from ≤0.015 to 2 µg/mL, while comparator echinocandins showed higher and wider ranges: anidulafungin (0.12 to 2 µg/mL), caspofungin (0.12 to >8 µg/mL), and micafungin (0.25 to 4 µg/mL).[1]
A global surveillance program analyzing echinocandin non-wild type C. glabrata isolates further substantiates these findings. When applying Clinical and Laboratory Standards Institute (CLSI) breakpoints, Rezafungin was active against 59.3% of these isolates, whereas anidulafungin, caspofungin, and micafungin were active against 13.2%, 33.0%, and 29.7%, respectively.[2] For isolates with confirmed FKS hot spot alterations, Rezafungin inhibited 49.3% of the isolates.[2] The most common mutation observed was S663P in FKS2.[2]
The enhanced activity of Rezafungin is attributed to its unique chemical structure, which provides greater stability and solubility compared to other echinocandins. This stability may allow for more sustained target engagement, even in the presence of altered FKS subunits.
Data Summary: MIC Distribution of Rezafungin and Comparators Against Candida glabrata
| Antifungal Agent | Isolate Type | MIC Range (µg/mL) | Reference |
| Rezafungin | Wild-Type FKS | ≤0.015 - 0.06 | |
| FKS Mutant | ≤0.015 - 2 | ||
| Anidulafungin | Wild-Type FKS | ≤0.015 - 0.06 | |
| FKS Mutant | 0.12 - 2 | ||
| Caspofungin | Wild-Type FKS | 0.03 - 0.5 | |
| FKS Mutant | 0.12 - >8 | ||
| Micafungin | Wild-Type FKS | 0.03 - 0.06 | |
| FKS Mutant | 0.25 - 4 |
Experimental Protocols
The in vitro susceptibility data presented were primarily generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
Minimum Inhibitory Concentration (MIC) Determination
A broth microdilution method was employed to determine the MIC of each antifungal agent against the Candida glabrata isolates.
-
Isolate Preparation: Fungal isolates were cultured on appropriate agar plates to ensure purity and viability. A suspension of the fungal cells was then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized inoculum size.
-
Antifungal Agent Preparation: The antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in RPMI 1640 medium buffered with MOPS to achieve a range of final concentrations.
-
Assay Procedure: The standardized fungal inoculum was added to microtiter plates containing the serially diluted antifungal agents. The plates were incubated at 35°C for 24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
FKS Gene Sequencing
To identify mutations associated with echinocandin resistance, the "hot spot" regions of the FKS1 and FKS2 genes were sequenced.
-
DNA Extraction: Genomic DNA was extracted from the Candida glabrata isolates using standard fungal DNA isolation kits.
-
PCR Amplification: The FKS1 and FKS2 hot spot regions were amplified using polymerase chain reaction (PCR) with specific primers designed to flank these regions.
-
DNA Sequencing: The amplified PCR products were purified and sequenced using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: The obtained DNA sequences were compared to the wild-type FKS1 and FKS2 gene sequences of Candida glabrata to identify any nucleotide changes resulting in amino acid substitutions.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams depict the mechanism of echinocandin resistance and a typical experimental workflow for evaluating antifungal susceptibility.
Caption: Mechanism of echinocandin resistance in Candida.
Caption: Workflow for susceptibility testing and resistance mechanism analysis.
References
Safety Operating Guide
Proper Disposal of Rezafungin Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Rezafungin acetate is critical for environmental protection and workplace safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound and its contaminated packaging. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is strict adherence to all applicable country, federal, state, and local regulations.[1][2][3] It is imperative to handle this material as a laboratory chemical and consult with licensed professional waste disposal services to ensure compliance.
II. Disposal Procedure for Unused or Expired this compound
For excess or expired this compound, the recommended method of disposal involves chemical incineration. This process should only be carried out by a licensed and qualified waste disposal service.
Experimental Protocol for Incineration-Based Disposal:
-
Engage a Licensed Professional: Contact a certified waste disposal company with experience in handling chemical waste.
-
Material Preparation (as advised by disposal service): The disposal service may recommend dissolving or mixing the this compound with a combustible solvent.[1]
-
Incineration: The material should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]
III. Management of Spills and Contaminated Materials
In the event of a spill, prompt and proper cleanup is essential to prevent environmental contamination and personnel exposure.
Accidental Release Measures:
-
Ensure Personnel Safety: Evacuate unnecessary personnel from the area. Those involved in the cleanup must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, protective gloves, and impervious clothing. Avoid inhaling any dust or aerosols that may form.
-
Containment: Prevent the spilled material from entering drains or water courses.
-
Cleanup:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills, sweep up the material, avoiding dust generation.
-
Place the absorbed or swept-up material into a suitable, closed container for disposal.
-
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.
-
Disposal: The container with the contaminated material should be disposed of according to the procedures outlined in Section IV.
IV. Disposal of Contaminated Packaging
Contaminated packaging, such as vials or containers that have held this compound, must also be disposed of as hazardous waste.
Procedure for Contaminated Packaging Disposal:
-
Collection: Place all contaminated packaging in a designated, properly labeled waste container.
-
Disposal: Arrange for collection by a specialized disposal company. The packaging should be disposed of in a regulated landfill or via another approved method for hazardous or toxic wastes, in accordance with national legislation.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound.
VI. Transportation
This compound is generally considered non-hazardous for transport according to DOT (US), IMDG, and IATA regulations. However, all materials intended for disposal should be packaged and transported in accordance with the requirements of the licensed waste disposal service and any applicable transport regulations.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Rezafungin Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Rezafungin acetate, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment. Engineering controls should be the primary line of defense to minimize exposure.
Engineering Controls:
-
Ventilation: Work with this compound in a well-ventilated area.[1][2][3][4] For procedures that may generate dust or aerosols, use a chemical fume hood.[4]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the work area.
Personal Protective Equipment: A multi-layered approach to PPE is crucial for minimizing direct contact with this compound.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety goggles with side-shields | Use of a face shield is also recommended. |
| Hand Protection | Chemical-resistant gloves | Standard BS EN 374:2003 is a minimum requirement. Gloves should be inspected before use, and hands should be washed thoroughly after handling. |
| Skin and Body Protection | Impervious clothing/Laboratory coat | Wear appropriate protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use a respirator if a risk assessment indicates it is necessary, especially where dust or aerosols may be generated. |
Hazard Identification and First Aid
While some safety data sheets classify this compound as not a hazardous substance or mixture, another indicates it can cause skin and eye irritation. It is prudent to handle it with care, assuming potential for irritation.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly before breaks and at the end of the workday.
Storage:
-
Keep containers tightly sealed.
-
Store in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures vary, with options including 2-8°C for short-term storage and -20°C for long-term storage. Another source suggests 4°C.
Spill and Disposal Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined above.
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.
-
Decontaminate the spill area and any affected equipment.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Prevent the product from entering drains, water courses, or the soil.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
